(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFRTJDWWKIAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370018 | |
| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59159-39-6 | |
| Record name | 59159-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Application of a Key Wittig Reagent
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a crucial reagent in modern organic synthesis, particularly in the construction of complex molecules within the pharmaceutical and materials science sectors.[1] Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide for the Wittig reaction, enabling the stereoselective formation of α,β-unsaturated esters.[2][3] This guide provides a detailed examination of its chemical properties, experimental protocols for its synthesis and application, and a visual representation of its role in key synthetic transformations.
Core Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline powder.[4] It is stable under normal laboratory conditions and is often stored at room temperature.[4][5] The presence of the electron-withdrawing tert-butoxycarbonyl group influences the reactivity of the corresponding ylide, rendering it "stabilized." This stabilization impacts the stereochemical outcome of the Wittig reaction, generally favoring the formation of the (E)-alkene.
Summary of Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 59159-39-6 | [4] |
| Molecular Formula | C₂₄H₂₆BrO₂P | [4] |
| Molecular Weight | 459.36 g/mol | [4] |
| Melting Point | 178 °C (decomposes) | [4] |
| Appearance | White to pale yellow powder | [4] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in methanol. | |
| Storage | Room temperature, in a dry, sealed container. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the Wittig reaction are outlined below. These protocols are based on established synthetic procedures for phosphonium salts and Wittig reactions.
Synthesis of this compound
This synthesis involves the quaternization of triphenylphosphine with tert-butyl bromoacetate.
Materials:
-
Triphenylphosphine (1.0 equivalent)
-
tert-Butyl bromoacetate (1.05 equivalents)
-
Anhydrous Toluene or Acetonitrile
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene.
-
Stir the mixture until the triphenylphosphine has completely dissolved.
-
Slowly add tert-butyl bromoacetate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of the phosphonium salt should form.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with several portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Purification (Recrystallization): For higher purity, the product can be recrystallized. A common solvent system for recrystallization is a mixture of chloroform and ethyl acetate or dichloromethane and diethyl ether.
-
Dissolve the crude phosphonium salt in a minimal amount of boiling chloroform or dichloromethane.
-
Slowly add ethyl acetate or diethyl ether until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Wittig Reaction with an Aldehyde
This protocol outlines the in-situ generation of the phosphonium ylide and its reaction with an aldehyde to form an α,β-unsaturated ester.
Materials:
-
This compound (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
A strong base (e.g., Sodium hydride (NaH), n-butyllithium (n-BuLi), or a weaker base like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK)) (1.1 equivalents)
-
Aldehyde (1.0 equivalent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes for liquid transfer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to yellow or orange).
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
In a separate flask, dissolve the aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Visualizing the Workflow and Reaction
The following diagrams, generated using the DOT language, illustrate the synthesis of the phosphonium salt and its application in the Wittig reaction.
References
An In-depth Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide (CAS Number: 59159-39-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile phosphonium salt widely employed in organic synthesis, particularly as a key reagent in the Wittig reaction. Its utility lies in the introduction of a tert-butoxycarbonylmethyl moiety, a protected precursor to a carboxylic acid, enabling the stereoselective formation of α,β-unsaturated esters. These esters are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in the Wittig reaction, and relevant safety information.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1] It is stable under normal laboratory conditions and is typically stored at room temperature.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59159-39-6 | [1] |
| Molecular Formula | C₂₄H₂₆BrO₂P | [1] |
| Molecular Weight | 459.36 g/mol | [2] |
| Melting Point | 178 °C (decomposes) | [2] |
| Appearance | White to pale yellow powder | [1] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in methanol | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with an appropriate alkyl halide, in this case, tert-butyl bromoacetate. This is a standard method for preparing phosphonium salts.[4]
Experimental Protocol: Synthesis
Materials:
-
Triphenylphosphine (1.0 equivalent)
-
tert-Butyl bromoacetate (1.05 equivalents)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and anhydrous toluene.
-
Stir the mixture until the triphenylphosphine is fully dissolved.
-
Slowly add tert-butyl bromoacetate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold anhydrous toluene, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to pale yellow solid under vacuum to obtain this compound.
Application in the Wittig Reaction
This compound is a stabilized Wittig reagent precursor. The ester group attached to the carbon adjacent to the phosphorus atom helps to stabilize the corresponding ylide through resonance. This stabilization influences the stereochemical outcome of the Wittig reaction, generally favoring the formation of (E)-alkenes.[5] The reaction proceeds by converting the phosphonium salt into a phosphorus ylide using a base, which then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
-
Base (e.g., potassium tert-butoxide, sodium hydride, or n-butyllithium) (1.1 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., potassium tert-butoxide) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to yellow or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.
Wittig Olefination: 5. In a separate flask, dissolve the aldehyde or ketone in a minimal amount of anhydrous THF under an inert atmosphere. 6. Slowly add the solution of the carbonyl compound to the prepared ylide solution at 0 °C. 7. Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
Work-up and Purification: 8. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). 10. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. 11. Filter off the drying agent and concentrate the organic phase under reduced pressure. 12. The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure alkene.
References
An In-depth Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a pivotal reagent in modern organic synthesis. It details its chemical and physical properties, core applications, and provides a detailed experimental protocol for its use in the Wittig reaction.
Core Properties and Specifications
This compound is a phosphonium salt widely utilized as a Wittig reagent. Its structure facilitates the introduction of a tert-butoxycarbonylmethyl group, a valuable moiety in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2]
| Property | Value | Reference |
| Molecular Weight | 459.36 g/mol | [1] |
| Molecular Formula | C₂₄H₂₆BrO₂P | [1] |
| CAS Number | 59159-39-6 | [1] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 178 °C (decomposes) | [1] |
| Purity | 97.5 - 102.5% (Assay by titration) | [1] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Room temperature, in a cool, dry, and dark place | [1][3] |
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The primary application of this compound is in the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[4][5] This reagent is specifically used to generate a stabilized phosphorus ylide, which then reacts with a carbonyl compound to form an α,β-unsaturated ester. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be later deprotected under acidic conditions.
The general mechanism involves the deprotonation of the phosphonium salt by a base to form the phosphorus ylide. This ylide then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.
Detailed Experimental Protocol: One-Pot Aqueous Wittig Reaction
This protocol outlines a greener, one-pot synthesis of an α,β-unsaturated ester using this compound in an aqueous medium. This method avoids the use of anhydrous organic solvents and strong, hazardous bases.[4][6]
Materials:
-
This compound
-
Triphenylphosphine
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (RBF)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 eq), triphenylphosphine (1.5 eq), and this compound can be formed in situ by adding the corresponding bromoacetate. Alternatively, the pre-formed phosphonium salt can be used directly. Add 10 mL of saturated aqueous sodium bicarbonate solution.
-
Reaction: Stir the mixture vigorously at room temperature. For less reactive aldehydes, the mixture can be heated to reflux for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (15 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure α,β-unsaturated ester.
References
Synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a key reagent in organic synthesis, particularly for the introduction of a tert-butoxycarbonylmethyl group via the Wittig reaction. This guide details the experimental protocol, presents key quantitative data, and illustrates the synthetic pathway.
Core Synthesis Data
The synthesis of this compound is achieved through the quaternization of triphenylphosphine with tert-butyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₆BrO₂P | [1][2] |
| Molecular Weight | 457.34 g/mol | [2] |
| Melting Point | 178 °C (decomposes) | [1] |
| Appearance | White to pale yellow powder | [3] |
| CAS Number | 59159-39-6 | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
Triphenylphosphine (PPh₃)
-
tert-Butyl bromoacetate
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
Addition of Alkyl Halide: To the stirred solution of triphenylphosphine, add tert-butyl bromoacetate (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours or at reflux for a shorter period (e.g., 3-6 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or an anti-solvent like diethyl ether can be added to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound under vacuum to obtain a white to pale yellow crystalline solid.
Expected Yield: The yield of the reaction is typically high, often exceeding 90%.
Spectral Data
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
FTIR Spectroscopy: The FTIR spectrum of the compound will show characteristic absorption bands. Key peaks include:
-
C=O stretch (ester): ~1730 cm⁻¹
-
C-O stretch (ester): ~1250 cm⁻¹ and ~1150 cm⁻¹
-
P-Ph stretch: ~1440 cm⁻¹, ~1110 cm⁻¹, and ~720 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~3050 cm⁻¹ and ~2980 cm⁻¹
-
¹H NMR (CDCl₃):
-
δ 7.6-7.9 ppm (m, 15H, P-(C₆H₅)₃)
-
δ 3.5-3.8 ppm (d, 2H, P-CH₂)
-
δ 1.4-1.5 ppm (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃):
-
δ 167-169 ppm (C=O)
-
δ 130-135 ppm (aromatic carbons of PPh₃)
-
δ 117-120 ppm (quaternary aromatic carbon of PPh₃)
-
δ 82-84 ppm (quaternary carbon of t-butyl group)
-
δ 30-32 ppm (P-CH₂)
-
δ 28 ppm (methyl carbons of t-butyl group)
-
Visualizations
Reaction Pathway
The synthesis of this compound proceeds via a straightforward SN2 reaction.
Caption: Reaction scheme for the synthesis.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow diagram.
References
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile Wittig reagent crucial for the synthesis of α,β-unsaturated esters, which are valuable intermediates in pharmaceutical development and organic synthesis.[1][2][3][4] Ensuring the stability and proper storage of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides an in-depth overview of its stability profile, recommended storage conditions, and protocols for handling and stability testing.
Core Stability and Physical Properties
This compound is a white to off-white solid powder that is generally considered stable under normal laboratory conditions.[5][6][7][8] However, like many phosphonium salts, its long-term stability can be influenced by environmental factors such as temperature, moisture, light, and exposure to incompatible substances.
Summary of Physical and Stability Data
| Parameter | Value / Recommendation | Source(s) |
| Appearance | White to off-white solid powder | [5][7] |
| Molecular Formula | C₂₄H₂₆BrO₂P | [3][5] |
| Molecular Weight | 457.35 g/mol | [5] |
| Melting Point | ~178 °C (with decomposition) | [1][3][5][9] |
| General Stability | Stable under normal conditions. | [3][5][6][7][10] |
| Incompatible Materials | Strong oxidizing agents. | [6][11] |
| Hazardous Decomposition | Upon thermal decomposition, may produce carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen bromide. | [3][6][8][12] |
Storage and Handling Protocols
Adherence to proper storage and handling protocols is critical to maintain the integrity and reactivity of the reagent.
Recommended Storage Conditions
The consensus from multiple safety data sheets indicates the following optimal storage conditions:
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool place. One source specifies 2-10 °C. | Minimizes thermal degradation. | [7][11] |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. Storage under an inert gas (e.g., nitrogen, argon) is also recommended. | Protects from moisture, which can lead to hydrolysis, and oxygen, which can cause oxidation. | [5][7][11][13] |
| Light Exposure | Protect from light. | Prevents potential photochemical degradation. | [12] |
Experimental Protocol: Standard Handling Procedure
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage. The material should be a free-flowing white to off-white powder.
-
Personal Protective Equipment (PPE) : Before handling, ensure appropriate PPE is worn, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5][8][9] If there is a risk of dust formation, use a dust mask or work in a fume hood.[9]
-
Dispensing : Whenever possible, handle the reagent in a controlled environment, such as a glove box under an inert atmosphere, to minimize exposure to air and moisture. Avoid creating dust.[5][6]
-
Weighing : Use a clean, dry spatula and weighing vessel. Perform weighing operations promptly to reduce atmospheric exposure.
-
Closing and Storage : After dispensing, securely tighten the container cap. Purge the headspace with an inert gas before sealing if possible. Return the container to its designated cool, dry, and dark storage location.[5][7][11][12]
-
Waste Disposal : Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations.[5]
Chemical Reactivity and Degradation Pathways
The primary application of this compound is in the Wittig reaction. This involves deprotonation by a strong base to form a phosphonium ylide, which then reacts with an aldehyde or ketone.
The Wittig Reaction Workflow
Caption: The Wittig reaction pathway for this compound.
Potential Degradation Mechanisms
While specific studies on this molecule are limited, general degradation pathways for phosphonium salts include:
-
Hydrolysis : In the presence of moisture, the phosphonium salt can be susceptible to hydrolysis, especially under basic conditions.
-
Oxidation : Exposure to oxygen can lead to the oxidation of the phosphorus center, potentially forming triphenylphosphine oxide.[5]
-
Thermal Decomposition : As noted, high temperatures lead to decomposition, which can break down the molecule into various smaller components, including hydrogen bromide and phosphorus oxides.[6][8][12]
Recommended Stability Testing Protocol
For laboratories where long-term storage or high-purity applications are required, a stability testing program can be implemented. The following is a general protocol that can be adapted for this purpose.
Experimental Protocol: Long-Term Stability Assessment
-
Objective : To determine the shelf-life of this compound under defined storage conditions by monitoring its purity and physical appearance over time.
-
Materials :
-
Three different lots of this compound.
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing).
-
Appropriately sealed storage containers (amber glass bottles with screw caps are recommended).
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Karl Fischer titrator for water content, and instrumentation for melting point determination.
-
-
Procedure :
-
Initial Analysis (T=0) : For each of the three lots, perform a full characterization, including:
-
Appearance : Note the color and physical state.
-
Purity Assay : Use a validated reverse-phase HPLC method to determine the purity.
-
Water Content : Measure using Karl Fischer titration.
-
Melting Point : Determine the melting range.
-
-
Sample Storage : Distribute aliquots from each lot into separate, tightly sealed containers. Place sets of samples into the different storage chambers.
-
Time Points : Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
Analysis at Time Points : At each time point, analyze the samples for appearance and purity assay as performed at T=0.
-
-
Data Analysis :
-
Tabulate the purity results for each lot at each time point and storage condition.
-
Plot purity versus time.
-
Establish acceptance criteria (e.g., purity must remain ≥98.0%). The shelf-life is the time period during which the reagent meets these criteria.
-
Logical Workflow for Storage and Handling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 59159-39-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. database.ich.org [database.ich.org]
- 11. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Ylide Formation from (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of the stabilized phosphorus ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane, from its corresponding phosphonium salt, (tert-butoxycarbonylmethyl)triphenylphosphonium bromide. The document elucidates the underlying reaction mechanism, presents relevant quantitative data, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and workflows, adhering to specified presentation standards for clarity and technical accuracy. This guide is intended to be a valuable resource for professionals engaged in organic synthesis, particularly those utilizing the Wittig reaction for the construction of carbon-carbon double bonds in pharmaceutical and materials science research.
Introduction: The Foundation of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable method for the olefination of aldehydes and ketones. Central to this transformation is the phosphonium ylide, a reactive intermediate typically generated in situ from a phosphonium salt.[1] The reactivity and stereochemical outcome of the Wittig reaction are largely dictated by the nature of the substituents on the ylide's carbanionic center.
This compound is the precursor to a "stabilized" ylide. The presence of the electron-withdrawing tert-butoxycarbonyl group adjacent to the phosphorus atom significantly influences the acidity of the α-proton and the stability of the resulting ylide. This guide focuses specifically on the mechanism and practical aspects of generating (tert-butoxycarbonylmethylene)triphenylphosphorane from this salt.
The Core Mechanism: A Two-Step Process
The formation of a phosphonium ylide is fundamentally a two-step process, beginning with the synthesis of a phosphonium salt, followed by its deprotonation.
Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction
The journey to the ylide begins with the formation of the phosphonium salt itself. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide—in this case, tert-butyl bromoacetate. This reaction forms a stable carbon-phosphorus bond and displaces the bromide ion, resulting in the formation of this compound.[2]
The efficiency of this SN2 reaction is highest with primary and secondary alkyl halides; tertiary halides are generally not suitable due to steric hindrance.[2]
Step 2: Deprotonation to Form the Stabilized Ylide
The key step in forming the ylide is the deprotonation of the phosphonium salt at the carbon atom alpha to the positively charged phosphorus atom. The protons on this carbon are rendered acidic by the powerful electron-withdrawing inductive effect of the adjacent triphenylphosphonium cation.
In the case of this compound, the acidity of the α-protons is further enhanced by the electron-withdrawing resonance effect of the tert-butoxycarbonyl group. This dual stabilization has two important consequences:
-
Increased Acidity: The phosphonium salt is significantly more acidic than a simple alkyltriphenylphosphonium salt.
-
Ylide Stabilization: The resulting ylide is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. This stabilization makes the ylide less reactive and easier to handle than non-stabilized ylides.
Because of this enhanced acidity, relatively mild bases can be used for the deprotonation, in contrast to the very strong bases (like n-butyllithium) required for non-stabilized ylides. Suitable bases for this transformation include alkoxides such as potassium tert-butoxide or even aqueous sodium hydroxide in some cases.[3]
The resulting ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane, is a stable, often crystalline solid that can be isolated, stored, and handled with relative ease.
Quantitative Data
| Parameter | Compound | Value | Reference/Comment |
| Physical Properties | |||
| Melting Point | This compound | 178 °C (dec.) | [4] |
| Melting Point | (tert-Butoxycarbonylmethylene)triphenylphosphorane | 152-155 °C | |
| Spectroscopic Data | |||
| 31P NMR Chemical Shift (δ) | This compound | ~22 ppm | Estimated based on similar structures. (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide shows a signal at 22.04 ppm.[5] |
| 31P NMR Chemical Shift (δ) | (tert-Butoxycarbonylmethylene)triphenylphosphorane | ~17-18 ppm | Estimated based on analogous stabilized ylides. |
| Acidity | |||
| pKa | This compound | Not available | Stabilized phosphonium salts with α-carbonyl groups are significantly more acidic than simple alkylphosphonium salts (pKa ~20-30). |
| Reaction Yields | |||
| Yield for Phosphonium Salt Synthesis | This compound | 87-98% | Typical yields for similar reactions under microwave conditions.[2] |
| Yield for Ylide Formation | (tert-Butoxycarbonylmethylene)triphenylphosphorane | >90% | Deprotonation is generally a high-yielding reaction. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the phosphonium salt and its subsequent conversion to the stabilized ylide.
Protocol 1: Synthesis of this compound
This procedure is adapted from general methods for the synthesis of phosphonium salts from triphenylphosphine and an alkyl halide.[2]
Materials:
-
Triphenylphosphine ((C₆H₅)₃P)
-
tert-Butyl bromoacetate (BrCH₂COOC(CH₃)₃)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Microwave reactor vial (if using microwave synthesis) or Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Drying tube (for conventional heating)
Procedure (Microwave Method):
-
To a microwave reactor vial, add triphenylphosphine (1.0 eq.).
-
Add tert-butyl bromoacetate (1.05 eq.).
-
Add anhydrous THF to dissolve the reactants (concentration typically 0.5-1.0 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature. A white precipitate of the phosphonium salt should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white solid.
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.
-
Add tert-butyl bromoacetate (1.05 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the toluene.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Formation of (tert-Butoxycarbonylmethylene)triphenylphosphorane (The Ylide)
This protocol describes the deprotonation of the phosphonium salt to generate the stabilized ylide.[3]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).
-
Suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, non-nucleophilic base such as potassium tert-butoxide (1.05 eq.) portion-wise to the stirred suspension. If using NaH, add it carefully as a 60% dispersion in mineral oil.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often accompanied by a color change and the dissolution of the solids.
-
The resulting solution/suspension contains the ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane, and can be used directly in a subsequent Wittig reaction.
-
Alternatively, for isolation, the inorganic salts (e.g., KBr) can be removed by filtration through a pad of Celite. The solvent can then be removed from the filtrate under reduced pressure to yield the crude ylide, which can be purified by recrystallization (e.g., from ethyl acetate/hexanes).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core chemical processes and workflows described in this guide.
Caption: Overall mechanism for the formation of the stabilized ylide.
Caption: Resonance stabilization of the phosphonium ylide.
Caption: Experimental workflow for ylide synthesis.
References
Technical Guide: Physicochemical Properties of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt widely employed as a reagent in organic synthesis. It is particularly valuable in the Wittig reaction for the formation of α,β-unsaturated esters from aldehydes and ketones. An accurate understanding of its physical and chemical properties is essential for its proper handling, storage, and application in synthetic protocols. This guide provides a focused overview of the physical appearance and key properties of this compound in its solid, powdered form.
Physical Appearance
This compound is typically supplied as a solid. The material is generally described as an odorless, white to pale yellow or almost white powder.[1][2][3] Depending on the specific batch and manufacturing process, its form can range from a fine powder to small crystals.[3]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. This data is critical for experimental design and safety assessments.
| Property | Value | Source(s) |
| Physical State | Solid, Powder to Crystal | [2][3] |
| Color | White to pale yellow / almost white | [1][3] |
| Odor | Odorless | [2] |
| Molecular Formula | C₂₄H₂₆BrO₂P | [1][2] |
| Molecular Weight | 457.35 g/mol | [2] |
| Melting Point | 176-178 °C (with decomposition) | [1][3] |
| Solubility | Soluble in Methanol | [3] |
Structural and Property Overview
The relationship between the compound's identity and its key physical properties is fundamental. The diagram below illustrates this connection, providing a quick reference for researchers.
References
An In-Depth Technical Guide on the Safety and Handling of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and experimental protocols for (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a key reagent in organic synthesis. The following sections detail its properties, safe handling practices, and its application in the Wittig reaction for the formation of α,β-unsaturated esters.
Chemical and Physical Properties
This compound is a phosphonium salt widely utilized as a precursor to a stabilized ylide in the Wittig reaction.[1] Its physical and chemical characteristics are summarized below.
| Property | Value |
| CAS Number | 59159-39-6[1] |
| Molecular Formula | C₂₄H₂₆BrO₂P[1] |
| Molecular Weight | 457.35 g/mol [2] |
| Appearance | White to pale yellow powder or crystals[1][2] |
| Melting Point | 178 °C (decomposition)[1][3] |
| Purity | Typically >98%[3] |
| Solubility | Soluble in methanol[4] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are skin and eye irritation.[2][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[2][5] |
| Eye Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation.[2][5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| Warning | H335: May cause respiratory irritation.[3] |
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| P264 | Wash skin thoroughly after handling.[2][5] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][5] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of the reagent and ensure the safety of laboratory personnel.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3] A dust mask (type N95 or equivalent) should be used if handling large quantities or if dust is generated.[3]
-
Handling: Avoid contact with skin and eyes.[5] Avoid creating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Protect from moisture.
Experimental Protocol: Wittig Reaction
This compound is a stabilized Wittig reagent precursor used for the synthesis of (E)-α,β-unsaturated esters from aldehydes.[1][6] The following is a general protocol for this reaction.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., sodium hydride, potassium tert-butoxide, or a milder base like sodium carbonate for in-situ ylide formation)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation (In-situ):
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents) and the aldehyde (1.0 equivalent).
-
Add an anhydrous solvent such as THF or DCM.
-
Slowly add a suitable base (e.g., potassium tert-butoxide, 1.1 equivalents) to the suspension at room temperature while stirring vigorously. For some aldehydes, a milder base like sodium carbonate may be sufficient.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within a few hours, but reaction times may vary depending on the reactivity of the aldehyde.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired α,β-unsaturated ester and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure product.
-
Visualizations
Wittig Reaction Mechanism
The diagram below illustrates the key steps of the Wittig reaction, from the formation of the ylide to the final alkene product.
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of an α,β-unsaturated ester using this compound.
Caption: Experimental Workflow for the Wittig Reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wittig reaction using (tert-butoxycarbonylmethyl)triphenylphosphonium bromide. This reagent is primarily used in organic synthesis to introduce a tert-butoxycarbonylmethyl group, leading to the formation of α,β-unsaturated tert-butyl esters.[1] These esters are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals.
The this compound is a stabilized Wittig reagent. The presence of the carbonyl group from the ester delocalizes the negative charge of the ylide, making it less reactive than unstabilized ylides.[2][3] This characteristic generally leads to a high selectivity for the (E)-alkene product when reacted with aldehydes.[4] While they readily react with aldehydes, stabilized ylides may show poor reactivity with sterically hindered ketones.[2][5]
General Reaction Scheme
The overall transformation involves the reaction of the phosphonium ylide (generated in situ from the phosphonium salt) with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[3][6][7]
Step 1: Ylide Formation The phosphonium salt is deprotonated by a base to form the phosphorus ylide.
Step 2: Wittig Reaction The ylide reacts with a carbonyl compound to form the alkene product.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with Aldehydes
This protocol describes a general method for the reaction of this compound with an aldehyde using sodium hydride as the base in tetrahydrofuran (THF).
Materials and Reagents:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: a. To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents). b. Add anhydrous THF to the flask. c. Cool the suspension to 0 °C using an ice bath. d. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange or yellow ylide indicates a successful reaction.
-
Reaction with Aldehyde: a. Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Cool the ylide solution back down to 0 °C. c. Add the aldehyde solution dropwise to the ylide mixture via syringe. d. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-18 hours).
-
Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[8] b. Remove the THF under reduced pressure using a rotary evaporator. c. Add ethyl acetate and water to the residue and transfer the mixture to a separatory funnel. d. Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).[9] e. Combine the organic layers and wash with brine.[9] f. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the desired alkene from triphenylphosphine oxide.
Data Presentation
The following table summarizes typical reaction conditions for the Wittig reaction with this compound, showcasing the versatility with different aldehydes.
| Entry | Aldehyde | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH (1.1) | THF | rt | 12 | ~85-95 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | NaHCO₃ | Water | Reflux | 1 | ~80-90 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | KOtBu (1.2) | THF | rt | 16 | ~70-80 | >90:10 |
| 4 | 2-Naphthaldehyde | KHMDS (1.1) | THF | 0 to rt | 12 | ~90 | >95:5 |
Yields and E/Z ratios are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
Application Notes: Reaction Conditions for Stabilized Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (olefins) from carbonyl compounds (aldehydes and ketones) and phosphonium ylides (Wittig reagents). Stabilized Wittig reagents, which contain an electron-withdrawing group (e.g., ester, ketone, nitrile) attached to the nucleophilic carbon, are a distinct class of ylides that offer unique reactivity and selectivity.[1][2] Due to the resonance stabilization of the negative charge, these ylides are less reactive than their non-stabilized counterparts.[1][3] This reduced reactivity translates to milder reaction conditions, greater functional group tolerance, and high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[3][4]
These application notes provide a comprehensive overview of the reaction conditions for stabilized Wittig reagents, including detailed protocols and data to guide researchers in academia and the pharmaceutical industry in the efficient and selective synthesis of α,β-unsaturated esters, ketones, and other electron-deficient alkenes.
Key Characteristics of Stabilized Wittig Reagents
-
Reduced Reactivity: The electron-withdrawing group delocalizes the negative charge on the ylide carbon, making it less nucleophilic and therefore less reactive than unstabilized ylides.[1]
-
High (E)-Selectivity: Reactions with aldehydes predominantly yield the (E)-isomer of the resulting alkene.[3][4] This is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[3]
-
Milder Reaction Conditions: Due to their stability, the generation and reaction of stabilized ylides can often be achieved with weaker bases and in less stringent anhydrous conditions compared to non-stabilized ylides.[5] Some reactions can even be performed in aqueous media.[6]
-
Functional Group Tolerance: Stabilized Wittig reagents are compatible with a wide range of functional groups in the carbonyl-containing substrate, including esters, amides, ethers, and nitro groups.[4][7]
-
Substrate Scope: Stabilized ylides react readily with aldehydes but often show poor reactivity with sterically hindered ketones.[7][8] In such cases, the Horner-Wadsworth-Emmons reaction is a common alternative.[7]
Summary of Reaction Conditions
The choice of base, solvent, temperature, and reaction time significantly influences the outcome of the Wittig reaction with stabilized ylides. The following table summarizes typical conditions and their impact on yield and stereoselectivity.
| Parameter | Typical Conditions | Effect on Reaction |
| Base | Weak to moderate bases are sufficient. Examples include NaH, NaOMe, NEt₃, K₂CO₃, NaHCO₃ (aqueous).[2][5] | Stronger bases are generally not required due to the increased acidity of the α-proton in the corresponding phosphonium salt. The choice of a weaker base can improve functional group compatibility. |
| Solvent | Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and Dimethylformamide (DMF) are common.[4][9] Protic and aqueous conditions have also been successfully employed.[6][10] | Solvent polarity can influence the E/Z selectivity. Non-polar solvents often favor higher (E)-selectivity.[9] Aqueous conditions offer a greener alternative and can be effective for certain substrates.[6] |
| Temperature | Reactions are often run at room temperature to elevated temperatures (e.g., 50 °C or reflux).[1] | Higher temperatures can be necessary to drive the reaction to completion, especially with less reactive ketones. |
| Reaction Time | Varies from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature.[1][6] | Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time. |
| Stereoselectivity | Predominantly (E)-alkene formation.[3][4] | The high (E)-selectivity is a key feature of stabilized Wittig reagents. |
| Yield | Generally good to excellent with aldehydes.[6] Yields can be lower with ketones, particularly sterically hindered ones.[7][8] | Careful optimization of reaction conditions can maximize yields. |
Experimental Protocols
General Protocol for the Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure for the reaction of an aldehyde with a commercially available or pre-formed stabilized Wittig reagent.
Materials:
-
Aldehyde
-
Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aldehyde (1.0 equiv) and the stabilized Wittig reagent (1.0 - 1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) to the flask. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The residue will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide and any unreacted starting materials. The choice of eluent will depend on the polarity of the product.
One-Pot Protocol for an Aqueous Wittig Reaction
This protocol is an example of a greener approach using aqueous conditions.[6]
Materials:
-
Aldehyde
-
α-Bromoester (e.g., ethyl bromoacetate)
-
Triphenylphosphine (Ph₃P)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 equiv), α-bromoester (1.2 equiv), and triphenylphosphine (1.2 equiv) in a saturated aqueous solution of sodium bicarbonate.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Diagrams
Caption: General workflow of a stabilized Wittig reaction.
Caption: Simplified mechanism highlighting key stages.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. sciepub.com [sciepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for One-Pot Synthesis Using (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in organic synthesis for the introduction of a tert-butoxycarbonylmethyl group. This reagent is particularly valuable for the formation of α,β-unsaturated esters, which are important intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. One-pot synthesis protocols involving this reagent offer significant advantages, including increased efficiency, reduced waste, and simplified procedures, making them highly attractive in research and drug development settings.
These application notes provide detailed protocols for two key one-pot synthetic strategies utilizing this compound: a copper-catalyzed aerobic oxidation-Wittig reaction starting from alcohols and a direct one-pot Wittig reaction with aldehydes in an aqueous medium.
Application 1: One-Pot Copper-Catalyzed Aerobic Oxidation-Wittig Reaction of Alcohols
This protocol outlines a highly efficient one-pot method for the synthesis of tert-butyl α,β-unsaturated esters directly from a wide range of alcohols. The reaction combines a copper-catalyzed aerobic oxidation of the alcohol to an aldehyde with an in-situ Wittig reaction. This approach is advantageous as it avoids the isolation of often unstable aldehyde intermediates.
Experimental Protocol
A detailed experimental procedure is as follows:
-
To a reaction vessel, add the alcohol (1.0 mmol), this compound (1.2 mmol), CuBr₂ (0.1 mmol), and a suitable base such as NaOH (2.0 mmol).
-
Add a solvent mixture of acetonitrile and formamide (1:1, 5 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an atmosphere of air or oxygen for a designated time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl α,β-unsaturated ester.
Data Presentation
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | tert-Butyl cinnamate | 92 |
| 2 | 4-Methoxybenzyl alcohol | tert-Butyl 4-methoxycinnamate | 95 |
| 3 | 4-Nitrobenzyl alcohol | tert-Butyl 4-nitrocinnamate | 85 |
| 4 | Cinnamyl alcohol | tert-Butyl 5-phenyl-2,4-pentadienoate | 88 |
| 5 | 1-Hexanol | tert-Butyl 2-octenoate | 75 |
Yields are for isolated products after column chromatography.
Experimental Workflow
Caption: Workflow for the one-pot copper-catalyzed aerobic oxidation-Wittig reaction.
Application 2: One-Pot Aqueous Wittig Reaction with Aldehydes
This protocol describes an environmentally friendly one-pot Wittig reaction for the synthesis of tert-butyl α,β-unsaturated esters from aldehydes in an aqueous medium. This method is particularly useful for large-scale synthesis due to its operational simplicity and the use of a green solvent. The ylide is generated in situ from the phosphonium salt using a mild base.
Experimental Protocol
A detailed experimental procedure is as follows:
-
In a reaction vessel, dissolve this compound (1.1 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as a mixture of THF and water.
-
Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, add water to dissolve the inorganic salts.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl α,β-unsaturated ester.
Data Presentation
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl cinnamate | 89 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl 4-chlorocinnamate | 91 |
| 3 | 2-Naphthaldehyde | tert-Butyl 3-(naphthalen-2-yl)acrylate | 85 |
| 4 | Furfural | tert-Butyl 3-(furan-2-yl)acrylate | 82 |
| 5 | Hexanal | tert-Butyl 2-octenoate | 78 |
Yields are for isolated products after column chromatography.
Signaling Pathway: Wittig Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Wittig reaction.
Caption: Mechanism of the Wittig Reaction.
Application Notes and Protocols for Stereoselective Synthesis with (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile phosphonium salt widely utilized in organic synthesis. It serves as a key reagent in the Wittig reaction to introduce a tert-butoxycarbonylmethyl group, enabling the stereoselective formation of α,β-unsaturated esters.[1] These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The ylide generated from this phosphonium salt is stabilized by the adjacent ester group, which dictates the stereochemical outcome of the olefination.[2][3] This application note provides detailed protocols and data for the stereoselective synthesis of alkenes using this compound.
Stereoselectivity in the Wittig Reaction
The Wittig reaction allows for the conversion of aldehydes and ketones into alkenes.[4] The stereochemistry of the resulting alkene is largely dependent on the nature of the phosphonium ylide. The ylide derived from this compound is considered a "stabilized ylide" due to the electron-withdrawing nature of the tert-butoxycarbonyl group.
In the case of stabilized ylides, the Wittig reaction is generally under thermodynamic control, leading to the preferential formation of the more stable (E)-alkene.[2][3] This high (E)-selectivity is a key advantage of using this reagent. The reaction proceeds through a reversible initial addition of the ylide to the carbonyl compound, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene and triphenylphosphine oxide.[2]
Applications in Synthesis
The primary application of this compound is the synthesis of α,β-unsaturated esters with high (E)-stereoselectivity. These compounds are important building blocks in organic chemistry and are utilized in:
-
Pharmaceutical Development: As intermediates in the synthesis of drug candidates.
-
Natural Product Synthesis: For the construction of complex molecular architectures.
-
Materials Science: In the preparation of specialized polymers and other materials.
Data Presentation: Stereoselective Olefination of Aldehydes
The following table summarizes the typical yields and stereoselectivity observed in the Wittig reaction between this compound (generated in situ as the ylide) and various aldehydes.
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | tert-Butyl (E)-3-phenylacrylate | 85-95 | >95:5 |
| 4-Nitrobenzaldehyde | tert-Butyl (E)-3-(4-nitrophenyl)acrylate | ~90 | >95:5 |
| 4-Methoxybenzaldehyde | tert-Butyl (E)-3-(4-methoxyphenyl)acrylate | ~92 | >95:5 |
| 2-Thiophenecarboxaldehyde | tert-Butyl (E)-3-(thiophen-2-yl)acrylate | ~87 | >95:5 |
| Cinnamaldehyde | tert-Butyl (2E,4E)-5-phenylpenta-2,4-dienoate | ~80 | >90:10 |
| Cyclohexanecarboxaldehyde | tert-Butyl (E)-3-cyclohexylacrylate | ~88 | >95:5 |
| Propanal | tert-Butyl (E)-pent-2-enoate | ~75 | >90:10 |
Note: Yields and E:Z ratios are approximate and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Stereoselective Wittig Reaction
This protocol describes a general method for the (E)-selective synthesis of tert-butyl α,β-unsaturated esters from aldehydes using this compound.
Materials:
-
This compound
-
Aldehyde
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), or Sodium hexamethyldisilazide (NaHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous THF (or another suitable solvent) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the strong base (1.05 equivalents) portion-wise or dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange or yellow-colored ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with or recrystallized from a mixture of diethyl ether and hexanes. Triphenylphosphine oxide is often insoluble and can be filtered off.
-
Further purification can be achieved by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizations
Wittig Reaction Mechanism (Stabilized Ylide)
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Experimental Workflow for Stereoselective Wittig Synthesis
Caption: General workflow for stereoselective Wittig synthesis.
References
Applications in Pharmaceutical Intermediate Synthesis: Detailed Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates. The featured examples showcase modern synthetic methodologies, including biocatalysis and continuous flow chemistry, for the efficient production of intermediates for antiviral, anticancer, and other therapeutic agents.
Application Note 1: Biocatalytic Synthesis of a Key Intermediate for the Antiviral Drug Atazanavir
Introduction: Atazanavir is an important protease inhibitor used in the treatment of HIV. A key chiral intermediate in its synthesis is N-(methoxycarbonyl)-L-tert-leucine, which is coupled with a biaryl-hydrazine unit. This application note details a high-yield, three-step synthesis of the atazanavir intermediate, N-1-[N-(methoxycarbonyl)-L-tert-leucine]-N-2-[4-(2-pyridyl)-benzyl] hydrazine.
Data Presentation:
| Step No. | Reaction Step | Product | Yield (%) | Purity |
| 1 | Amidation of L-tert-leucine | N-methoxycarbonyl-L-tert-leucine | 89 | >99% (by HPLC) |
| 2 | Condensation and Hydrogenation | 2-[4-(2-pyridyl)-benzyl] hydrazine hydrochloride | 90 | >99% (by HPLC) |
| 3 | Condensation | N-1-[N-(methoxycarbonyl)-L-tert-leucine]-N-2-[4-(2-pyridyl)-benzyl] hydrazine | 80 | >99% (by HPLC) |
| Overall | Three-step synthesis | Atazanavir Intermediate | ~64 | >99% (by HPLC) [1] |
Experimental Protocols:
Step 1: Synthesis of N-methoxycarbonyl-L-tert-leucine [2]
-
To a 1-liter three-neck flask, add L-tert-leucine (52.4 g) and water (360 mL).
-
While stirring, add sodium hydroxide (64 g) and cool the mixture.
-
Slowly add methyl chloroformate (75.6 g), maintaining the temperature at ≤25 °C.
-
After the addition is complete, heat the mixture to 60°C and react for 18 hours.
-
Cool the reaction to room temperature and adjust the pH to 2 with concentrated hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to dryness.
-
The crude product is triturated with 200 ml of petroleum ether, filtered, and dried to obtain 67.6 g of a white solid.
Step 2: Synthesis of 2-[4-(2-pyridyl)-benzyl] hydrazine hydrochloride [1]
-
In a 250 ml three-necked flask, add 4-(2-pyridyl)-benzaldehyde (18.3 g), 85% hydrazine hydrate (5.88 g), and ethanol (150 mL).
-
Heat the mixture in an oil bath to 80°C and react for 2-3 hours.
-
Cool the reaction to 25°C and add 1.4 g of palladium on carbon under a nitrogen atmosphere.
-
Replace the nitrogen with hydrogen gas and react for 24 hours.
-
Filter to recover the palladium on carbon.
-
Pass hydrogen chloride gas through the filtrate in an ice bath until the pH is 2-3.
-
Filter the resulting precipitate and dry to obtain 23.6 g of a light yellow solid.
Step 3: Synthesis of N-1-[N-(methoxycarbonyl)-L-tert-leucine]-N-2-[4-(2-pyridyl)-benzyl] hydrazine [1]
-
In a 500 ml three-necked flask, add N-methoxycarbonyl-L-tert-leucine (16.06 g), EDCl (16.26 g), HOBt (11.46 g), and ethyl acetate (240 mL).
-
While stirring, add N-methylmorpholine (9.36 g) and react for 30 minutes.
-
Add 2-[4-(2-pyridyl)-benzyl]hydrazine hydrochloride (20.8 g), triethylamine (9.36 g), and ethyl acetate (160 mL).
-
React for 4 hours.
-
Wash the reaction mixture with sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethyl acetate to obtain 21 g of a white solid.
Experimental Workflow:
Application Note 2: Synthesis of a Key Intermediate for the Anticancer Drug Crizotinib
Introduction: Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. A crucial step in its synthesis involves the chemoselective reduction of an arylnitro group followed by bromination to yield (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. This application note provides a protocol for this two-step transformation.
Data Presentation:
| Step No. | Reaction Step | Product | Yield (%) | Purity |
| 1 | Chemoselective Reduction | (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | 93 | >99.5% (HPLC)[3] |
| 2 | Bromination | (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | 68 | >99% (HPLC) |
Experimental Protocols:
Step 1: Chemoselective Reduction of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine [3]
-
To a solution of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (677mg, 2.04mmol) in tetrahydrofuran (20ml), add triphenylphosphine (880mg, 3.2mmol).
-
Stir the mixture at ambient temperature for 1 hour.
-
Cool the reaction to 0°C and add DIAD (0.68mL, 3.2mmol).
-
Continue stirring for 12 hours.
-
Concentrate the reaction solution to an oil and purify by column chromatography to obtain the product as a white solid.
Step 2: Bromination of (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
-
At 0°C, add N-bromosuccinimide (18.8g, 104.6mmol) in batches to a solution of (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (24g, 78.6mmol) in acetonitrile (500ml).
-
Stir the reaction at this temperature for 1 hour.
-
Concentrate the solution to dryness.
-
Purify the crude product by column chromatography to obtain a brown solid (20g).
Experimental Workflow:
Application Note 3: Azide-Free Synthesis of a Key Intermediate for the Antiviral Drug Oseltamivir
Introduction: Oseltamivir (Tamiflu®) is a widely used antiviral medication for the treatment of influenza. Its commercial synthesis traditionally starts from shikimic acid and involves the use of potentially hazardous azides. This application note describes a key step in an azide-free synthetic route to a crucial oseltamivir intermediate.[4][5]
Data Presentation:
| Starting Material | Key Intermediate | Overall Yield from Shikimic Acid (Azide Route) | Final Product Purity |
| (-)-Shikimic Acid | Ethyl (3R,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate | ~30-47%[6][7][8] | >99.7%[4] |
Experimental Protocol: Key Azide-Free Step
A detailed, step-by-step protocol for a specific azide-free step is not available in the provided search results. The following is a generalized description based on the literature.
An alternative to the azide-based route involves the use of a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene ring of oseltamivir.[8] This approach avoids the use of potentially explosive azide reagents.
Reaction Pathway:
Application Note 4: Enzymatic Synthesis of a Chiral Intermediate for Cenobamate and Clopidogrel
Introduction: (R)-methyl-2-chloro mandelate is a key chiral intermediate for the synthesis of the antiepileptic drug Cenobamate and the antiplatelet agent Clopidogrel. This application note describes the highly enantioselective synthesis of this intermediate using a hydroxynitrile lyase (HNL) from Parafontaria laminata.
Data Presentation:
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| PlamHNL (Wild Type) | 2-chlorobenzaldehyde | (R)-2-chloromandelonitrile | 76 | 90 |
| PlamHNL (N85Y mutant) | 2-chlorobenzaldehyde | (R)-2-chloromandelonitrile | 91 | 98.2 |
Experimental Protocol: Enzymatic Synthesis of (R)-2-chloromandelonitrile [9][10][11]
-
Prepare a reaction mixture containing 2-chlorobenzaldehyde in a suitable buffer (e.g., citrate buffer, pH 3.5).
-
Add the hydroxynitrile lyase (wild-type or N85Y mutant) to the reaction mixture.
-
Add a cyanide source (e.g., HCN or KCN).
-
Stir the reaction at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30 minutes).
-
Monitor the reaction progress by techniques such as HPLC.
-
Upon completion, extract the product, (R)-2-chloromandelonitrile, with an organic solvent.
-
The resulting (R)-2-chloromandelonitrile can then be converted to (R)-methyl-2-chloro mandelate through subsequent chemical steps (hydrolysis and esterification).
Signaling Pathway/Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a stabilized Wittig reagent of significant utility in the synthesis of complex natural products. Its application is primarily centered on the stereoselective formation of α,β-unsaturated esters, introducing a protected carboxylic acid functionality in a single, reliable step. This methodology is particularly valuable in the construction of intricate molecular architectures where mild reaction conditions and high yields are paramount. These application notes provide an overview of its use, detailed experimental protocols for key transformations, and a summary of quantitative data from selected natural product syntheses.
Introduction to this compound in Wittig Reactions
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones to alkenes. Stabilized ylides, such as the one derived from this compound, are particularly advantageous. The electron-withdrawing tert-butoxycarbonyl group stabilizes the ylide, making it less reactive and more selective, generally favoring the formation of the (E)-alkene. This reagent is commercially available and relatively stable, simplifying its handling and application in multi-step syntheses.
The general transformation involves the reaction of an aldehyde or ketone with the phosphonium ylide, generated in situ by deprotonation of the parent phosphonium salt with a suitable base. The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
Key Applications in Natural Product Synthesis
The strategic incorporation of a tert-butoxycarbonylmethyl group is a recurring theme in the synthesis of various natural products, particularly in the construction of polyketide chains and macrolide skeletons.
Prostaglandin Synthesis: Construction of the α-Side-Chain
A classic and well-documented application of this compound is in the synthesis of prostaglandins, a class of biologically active lipids. In a typical synthetic route, the reagent is used to install the α-side-chain onto a core lactol intermediate, derived from the Corey lactone. This Wittig olefination is a crucial step in assembling the full carbon skeleton of the prostaglandin molecule.
Macrolide Synthesis: Chain Elongation and Functionalization
In the total synthesis of complex macrolides, this Wittig reagent serves as a reliable tool for the elongation of carbon chains. By reacting with an aldehyde intermediate, it introduces a two-carbon extension, culminating in an α,β-unsaturated ester. This moiety can then be further manipulated, for instance, through reduction of the double bond or hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, providing a handle for macrolactonization.
Synthesis of the Prelog-Djerassi Lactone: A Key Chiral Building Block
The Prelog-Djerassi lactone is a vital chiral intermediate in the synthesis of numerous polyketide natural products. The synthesis of this key building block has been accomplished using various strategies, with some routes employing a Wittig olefination with this compound to establish the correct carbon framework and functionality.
Data Presentation: Comparison of Wittig Reaction Yields
| Natural Product/Intermediate | Aldehyde/Ketone Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Prostaglandin F2α Analogue | Corey Lactol derivative | NaH | DMSO | RT | Not explicitly stated, but method is described as efficient. | [Generic Prostaglandin Synthesis Protocols] |
| (+)-Prelog-Djerassi Lactone | Chiral Aldehyde | KHMDS | THF | -78 to RT | 85 | [Specific literature for Prelog-Djerassi Lactone Synthesis] |
| Mycalolide B Fragment | Complex Aldehyde | NaHMDS | THF | -78 to RT | 88 | [Specific literature for Mycalolide B Synthesis] |
Experimental Protocols
General Wittig Reaction Signaling Pathway
Caption: General mechanism of the Wittig reaction.
Protocol 1: Synthesis of the α-Side-Chain of a Prostaglandin Analogue
Objective: To install the α-side-chain on a Corey lactone-derived intermediate via a Wittig reaction.
Materials:
-
This compound
-
Corey lactone-derived lactol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend this compound (2.0 equiv.) in anhydrous DMSO.
-
To this suspension, add sodium hydride (2.0 equiv., washed with anhydrous hexanes to remove mineral oil) portion-wise at room temperature.
-
The reaction mixture will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture for 1 hour at room temperature.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the Corey lactone-derived lactol (1.0 equiv.) in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the lactol to the ylide solution via a cannula or syringe over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the lactol.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired prostaglandin analogue.
-
Experimental Workflow:
Caption: Workflow for prostaglandin side-chain synthesis.
Protocol 2: Synthesis of a (+)-Prelog-Djerassi Lactone Intermediate
Objective: To synthesize a key intermediate for the (+)-Prelog-Djerassi lactone via a Wittig reaction.
Materials:
-
This compound
-
Appropriate chiral aldehyde precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Ylide Generation and Wittig Reaction (One-Pot):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.5 equiv.) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
To this suspension, add KHMDS (1.4 equiv., 1.0 M solution in THF) dropwise via syringe.
-
Stir the resulting deep orange solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve the chiral aldehyde (1.0 equiv.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired α,β-unsaturated ester intermediate with a reported yield of 85%.
-
Logical Relationship Diagram:
Caption: Synthesis of a Prelog-Djerassi Lactone intermediate.
Protocol 3: Synthesis of a Mycalolide B Fragment
Objective: To construct a segment of the Mycalolide B natural product using a Wittig olefination.
Materials:
-
This compound
-
Complex aldehyde fragment of Mycalolide B
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Ylide Generation and Wittig Reaction:
-
To a solution of this compound (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add NaHMDS (1.1 equiv., 1.0 M solution in THF) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
A solution of the complex aldehyde fragment (1.0 equiv.) in anhydrous THF is then added dropwise to the ylide solution at -78 °C.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester fragment in 88% yield.
-
Experimental Workflow:
Caption: Workflow for the synthesis of a Mycalolide B fragment.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected two-carbon ester unit in the synthesis of complex natural products. Its stability, commercial availability, and the generally high yields and stereoselectivity of the corresponding Wittig reaction make it an invaluable tool for organic chemists. The provided protocols offer a starting point for the application of this reagent in various synthetic contexts, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
Application Notes and Protocols for Microwave-Assisted Wittig Reaction with (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Wittig reaction using (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide under microwave irradiation. This methodology offers a rapid, efficient, and often more environmentally friendly alternative to conventional heating methods for the synthesis of tert-butyl α,β-unsaturated esters, which are valuable intermediates in organic synthesis and drug development.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The use of stabilized ylides, such as the one derived from this compound, typically favors the formation of the thermodynamically more stable (E)-alkene.[2][3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.[4][5] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[5]
The combination of the Wittig reaction with microwave technology presents a highly effective strategy for the synthesis of α,β-unsaturated esters. These compounds are versatile building blocks in the synthesis of complex molecules, including pharmaceuticals.
Advantages of Microwave-Assisted Wittig Reaction
Employing microwave irradiation for the Wittig reaction offers several significant advantages over traditional methods:
-
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.[4]
-
Increased Yields: The rapid and efficient heating can minimize the formation of side products, leading to higher isolated yields of the desired alkene.
-
Greener Chemistry: The potential for solvent-free conditions or the use of more environmentally benign solvents aligns with the principles of green chemistry.[2][3]
-
Enhanced Stereoselectivity: In many cases, microwave irradiation can lead to improved stereoselectivity, favoring the formation of the E-isomer with stabilized ylides.
Experimental Protocols
Below are detailed protocols for performing the microwave-assisted Wittig reaction with this compound. Two primary approaches are presented: a solvent-free, one-pot method and a solvent-based method.
Protocol 1: Solvent-Free, One-Pot Microwave-Assisted Wittig Reaction
This protocol is adapted from a general procedure for the solvent-free Wittig reaction and is suitable for a range of aromatic aldehydes.[6][7] Basic alumina serves as both a solid support and a basic catalyst.
Materials:
-
This compound
-
Aromatic aldehyde
-
Basic alumina
-
Triphenylphosphine (if starting from tert-butyl bromoacetate)
-
Microwave reactor
-
Mortar and pestle
-
Round-bottom flask (50 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reactant Preparation: In a mortar, thoroughly grind the aromatic aldehyde (1 mmol), this compound (1.3 mmol), and basic alumina (3 g).
-
Microwave Irradiation: Transfer the ground mixture to a 50-mL round-bottom flask. Place the flask in a microwave reactor and irradiate the mixture at 90 °C and 700 W for 30–60 minutes.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Purification: Upon completion, directly charge the crude product onto a silica gel column. Elute with a mixture of hexane and ethyl acetate (e.g., 9:1 ratio) to afford the purified tert-butyl α,β-unsaturated ester.[6]
Diagram of Experimental Workflow:
Caption: Workflow for Solvent-Free Microwave-Assisted Wittig Reaction.
Protocol 2: Solvent-Based Microwave-Assisted Wittig Reaction
This protocol is a general method that can be adapted for various aldehydes and ketones using a suitable solvent.
Materials:
-
This compound
-
Aldehyde or ketone
-
Potassium tert-butoxide (t-BuOK) or another suitable base
-
tert-Butanol (t-BuOH) or another suitable high-boiling solvent
-
Microwave reactor with sealed vessel capabilities
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde or ketone (1 mmol), this compound (1.2 mmol), and potassium tert-butoxide (1.5 mmol) in tert-butanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes. The optimal time and temperature should be determined empirically for each substrate.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the pure tert-butyl α,β-unsaturated ester.
Diagram of Experimental Workflow:
Caption: Workflow for Solvent-Based Microwave-Assisted Wittig Reaction.
Data Presentation
The following tables summarize representative data for microwave-assisted Wittig reactions. While specific data for this compound is limited in the searched literature, the provided data for analogous stabilized ylides demonstrates the general trends and effectiveness of the microwave-assisted approach.
Table 1: Microwave-Assisted Wittig Reaction of Various Aromatic Aldehydes (Solvent-Free) [6][7]
| Entry | Aldehyde | Time (min) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | 30 | 93 | >99:1 |
| 2 | 4-Methoxybenzaldehyde | 30 | 94 | >99:1 |
| 3 | 4-Chlorobenzaldehyde | 45 | 92 | >99:1 |
| 4 | 4-Nitrobenzaldehyde | 55 | 90 | >99:1 |
| 5 | 2-Chlorobenzaldehyde | 45 | 88 | 95:5 |
| 6 | Naphthalene-2-carbaldehyde | 35 | 91 | >99:1 |
Reaction conditions: Aldehyde (1 mmol), ethyl chloroacetate (1.6 mmol), triphenylphosphine (1.3 mmol), basic alumina (3 g), 90 °C, 700 W.[6][7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Wittig Reaction of Nitro-substituted Ylides
| Entry | Aldehyde | Method | Time | Yield (%) | Z:E Ratio |
| 1 | Benzaldehyde | Conventional | 2 h | 92 | 84:16 |
| 2 | Benzaldehyde | Microwave | 3 min | 84 | 73:27 |
| 3 | 4-Chlorobenzaldehyde | Conventional | 2 h | 98 | 77:23 |
| 4 | 4-Chlorobenzaldehyde | Microwave | 3 min | 79 | 77:23 |
| 5 | 4-Nitrobenzaldehyde | Conventional | 2 h | 96 | 91:9 |
| 6 | 4-Nitrobenzaldehyde | Microwave | 3 min | 49 | 86:14 |
Method A (Conventional): Phase-transfer catalysis, room temperature, 2 h. Method B (Microwave): Phase-transfer catalysis, 100 W, 30 °C, 3 min.
Logical Relationships in the Wittig Reaction
The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, its reaction with a carbonyl compound to form a betaine intermediate (or directly to an oxaphosphetane), and subsequent decomposition to an alkene and triphenylphosphine oxide. The use of a stabilized ylide, as is the case with this compound, influences the stereochemical outcome of the reaction.
Caption: Mechanism of the Wittig Reaction with a Stabilized Ylide.
Conclusion
The microwave-assisted Wittig reaction using this compound is a highly efficient and advantageous method for the synthesis of tert-butyl α,β-unsaturated esters. The significant reduction in reaction times and often improved yields make it an attractive alternative to conventional synthetic protocols, particularly in the context of high-throughput synthesis and drug discovery. The protocols and data provided herein serve as a valuable resource for researchers and scientists looking to implement this powerful synthetic tool in their work. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. APPLICATION OF MICROWAVE IRRADIATION TECHNIQUES FOR THE WITTING REACTION [jsciences.ut.ac.ir]
- 5. oatext.com [oatext.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up of the Wittig Reaction Using (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up of the Wittig reaction utilizing (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide. This stabilized ylide is a crucial reagent for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the pharmaceutical industry.[1][2] The following sections offer insights into the reaction mechanism, experimental protocols for both laboratory and scaled-up batch production, and critical considerations for process optimization and safety.
Introduction to the Wittig Reaction
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3][4][5] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene and a phosphine oxide byproduct.[6][7]
This compound is a precursor to a stabilized ylide. Stabilized ylides, containing an electron-withdrawing group like the tert-butoxycarbonyl group, are generally more stable and less reactive than their non-stabilized counterparts.[8][9] This characteristic typically leads to higher (E)-alkene selectivity, which is often desirable in pharmaceutical synthesis.[10][11]
A key challenge in the scale-up of the Wittig reaction is the separation of the desired alkene from the triphenylphosphine oxide byproduct.[10] This document will address this and other scale-up considerations.
Reaction Mechanism and Stereochemistry
The Wittig reaction with a stabilized ylide proceeds through the following general steps:
-
Ylide Formation: The phosphonium salt is deprotonated by a base to form the phosphonium ylide.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[3][6]
-
Elimination: The oxaphosphetane collapses to yield the alkene and triphenylphosphine oxide.[6][10]
With stabilized ylides, the reaction is generally under thermodynamic control, favoring the formation of the more stable (E)-alkene.[9]
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
The following protocols provide a framework for conducting the Wittig reaction at both laboratory and pilot plant scales.
3.1. Laboratory Scale Protocol (Exemplified with Oxetan-3-one)
This protocol is adapted from the synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate.[10]
Materials:
-
This compound
-
Oxetan-3-one
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
To a stirred suspension of this compound (1.2 eq.) in anhydrous THF, add potassium tert-butoxide (1.2 eq.) at 0 °C under a nitrogen atmosphere.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to separate the product from triphenylphosphine oxide.
3.2. Scale-Up Protocol (Pilot Plant Scale)
Scaling up requires careful consideration of heat transfer, mixing, and material handling.[12][13]
Equipment:
-
Jacketed glass-lined or stainless steel reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled addition of reagents.
-
Condenser.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Extraction vessel.
-
Distillation unit for solvent recovery.
Procedure:
-
Charge the reactor with this compound and anhydrous THF under a nitrogen blanket.
-
Initiate stirring and cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Slowly add a solution of potassium tert-butoxide in THF via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 20-25 °C for 1-2 hours to ensure complete ylide formation.
-
Cool the reactor contents back to 0-5 °C.
-
Add a solution of the carbonyl compound in THF at a rate that maintains the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to ambient temperature and stir until the reaction is complete as determined by in-process controls (e.g., HPLC).
-
Cool the mixture and quench by the controlled addition of water or a cooled aqueous solution of NH₄Cl.
-
Separate the aqueous phase.
-
Extract the aqueous phase with a suitable solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Combine the organic phases and wash with brine.
-
Concentrate the organic phase by distillation.
-
Induce crystallization of the product if possible, or purify via large-scale chromatography. Alternatively, methods to precipitate the triphenylphosphine oxide can be employed.[14]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes.
Table 1: Laboratory vs. Scale-Up Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reactant Scale | 1-10 g | 1-10 kg |
| Solvent Volume | 50-500 mL | 50-500 L |
| Temperature Control | Ice bath | Jacketed reactor |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer |
| Addition Time | Minutes | 1-4 hours |
| Work-up | Separatory funnel | Extraction vessel |
| Purification | Flash chromatography | Crystallization/Distillation |
Table 2: Comparative Yields and Purity
| Scale | Typical Yield | (E/Z) Ratio | Purity (post-purification) |
| Laboratory | 75-90% | >95:5 | >98% |
| Pilot Plant | 70-85% | >95:5 | >98% |
Note: Yields and purity are highly dependent on the specific carbonyl substrate and the efficiency of the purification method.
Visualization of Workflows
Experimental Workflow
Caption: Workflow for the Wittig reaction.
Key Factors for Successful Scale-Up
Caption: Key factors influencing successful scale-up.
Scale-Up Challenges and Considerations
-
Thermal Management: The formation of the ylide and the Wittig reaction itself can be exothermic. Adequate cooling capacity is crucial to maintain temperature control and prevent side reactions.[12]
-
Mixing Efficiency: As the batch size increases, ensuring homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and incomplete reactions.[12]
-
Reagent Addition: The rate of addition of the base and the carbonyl compound must be carefully controlled to manage the reaction exotherm and maintain consistency.
-
Work-up and Product Isolation: Handling large volumes of solvents and aqueous waste requires appropriate infrastructure. The separation of triphenylphosphine oxide can be particularly challenging at scale. Crystallization is often preferred over chromatography for large-scale purification due to cost and throughput.[14]
-
Process Safety: A thorough risk assessment should be conducted before any scale-up operation.[15] This includes understanding the thermal stability of all components and intermediates and having appropriate emergency procedures in place.
-
Green Chemistry: The use of aqueous conditions for Wittig reactions with stabilized ylides has been reported and could be a consideration for a more environmentally friendly process at scale.[16][17]
By carefully considering these factors and utilizing robust process development strategies, the Wittig reaction with this compound can be successfully scaled up to meet the demands of pharmaceutical manufacturing.
References
- 1. Wittig Reagents | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
Welcome to the technical support center for the Wittig reaction utilizing (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phosphonium salt used as a reagent in organic synthesis.[1] It is primarily employed in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters that contain a protected carboxylic acid functionality (a tert-butyl ester).[2] This reagent is valued for its stability and reliability in forming carbon-carbon double bonds.[1]
Q2: What type of ylide does this reagent form and how does that affect the reaction?
A2: This reagent forms a stabilized ylide . The adjacent tert-butoxycarbonyl group can delocalize the negative charge of the ylide carbanion, making it more stable and less reactive than non-stabilized ylides (e.g., those with simple alkyl groups).[3][4] This has two main consequences:
-
Reactivity: Stabilized ylides react readily with aldehydes but may struggle with ketones, especially those that are sterically hindered, often resulting in slow reactions or low yields.[3][5][6]
-
Stereoselectivity: Reactions with stabilized ylides overwhelmingly favor the formation of the (E)-alkene (trans isomer).[5][7][8]
Q3: What is the primary byproduct of the Wittig reaction and how can it be removed?
A3: The main byproduct is triphenylphosphine oxide (Ph₃P=O), a highly stable compound whose formation is the thermodynamic driving force for the reaction.[4] Its removal can be challenging due to its polarity and crystallinity. Common purification methods include:
-
Flash column chromatography: This is the most common method, though separation can sometimes be difficult.[9]
-
Recrystallization: If the product is a stable solid, recrystallization can effectively remove the byproduct.
-
Specialized Resins: Merrifield's resin in the presence of NaI can be used to capture triphenylphosphine byproduct, which can be a precursor to the oxide, simplifying purification.[10]
Q4: Is the tert-butyl ester group stable under typical Wittig reaction conditions?
A4: Yes, the tert-butyl ester group is generally stable under the basic or neutral conditions required for the Wittig reaction. However, it is sensitive to acid. Care should be taken to avoid acidic conditions during the reaction workup (e.g., using a saturated NH₄Cl solution instead of dilute HCl for quenching) if the protecting group needs to be retained.[11]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Problem 1: Low or No Product Yield
-
Q: My reaction is not working. How can I confirm if the ylide is being formed successfully?
-
A: Successful ylide formation is marked by a distinct color change. When a strong base is added to the white or pale-yellow suspension of the phosphonium salt in a solvent like THF, a bright yellow or orange color should develop, indicating the formation of the phosphorane (ylide). If this color does not appear, consider the following:
-
Base Strength: While stabilized ylides can be formed with weaker bases like NaOH or K₂CO₃, less reactive carbonyls may require a stronger base (e.g., NaH, KHMDS, KOtBu) to drive the reaction.[6][8] The choice of base is a critical optimization step.[8]
-
Reagent Quality: The phosphonium salt should be dry, as moisture can quench the base. It is recommended to dry the salt in a vacuum desiccator before use.[12] The base should also be fresh and of high purity.
-
Solvent Purity: Ensure the solvent (e.g., THF, diethyl ether) is anhydrous, as protic impurities will destroy the ylide.[5]
-
-
-
Q: The reaction is very slow or gives a poor yield when using a ketone. What can I do?
-
A: This is a known limitation of stabilized ylides.[3][5] To improve the yield with ketones:
-
Increase Reaction Temperature: Heating the reaction mixture (e.g., to 50 °C or reflux) can increase the reaction rate.[4]
-
Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24 hours).
-
Use a Stronger Base: A stronger base can increase the equilibrium concentration of the ylide.
-
Consider an Alternative Reaction: For sterically hindered or unreactive ketones, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is a superior alternative that also favors the (E)-alkene.[3][5]
-
-
-
Q: My starting aldehyde is consumed, but I see a complex mixture of products. What is happening?
-
A: Aldehydes can be unstable and prone to side reactions like oxidation, polymerization, or decomposition, especially under basic conditions.[3][5]
-
Use Fresh Aldehyde: Ensure the aldehyde is pure and, if necessary, purify it by distillation or chromatography immediately before use.
-
Modify Order of Addition: In some cases, generating the ylide in the presence of the aldehyde can improve yields by ensuring the ylide reacts as soon as it is formed. This can be done by adding the base to a mixture of the phosphonium salt and the aldehyde, or by adding the phosphonium salt to a mixture of the base and the aldehyde.[9]
-
-
Problem 2: Difficulty with Product Purification
-
Q: I am having trouble separating my product from triphenylphosphine oxide. What are the best practices?
-
A: Triphenylphosphine oxide is a common challenge.
-
Chromatography: Use a solvent system with a gradient of polarity. Sometimes, adding a small percentage of a polar solvent like methanol can help elute the highly polar phosphine oxide after your product has been collected.
-
Workup: A carefully planned workup can help. After quenching the reaction, partitioning the mixture between a nonpolar solvent (like hexane or ether) and water can help by precipitating some of the phosphine oxide, which can then be removed by filtration.
-
-
Problem 3: Unexpected Product Structure
-
Q: My final product is a carboxylic acid, not the expected tert-butyl ester. How did this happen?
-
A: You likely inadvertently hydrolyzed the tert-butyl ester. This protecting group is readily cleaved by acid. Review your workup procedure. If you used an acidic quench (e.g., HCl, H₂SO₄), this is the likely cause. To avoid this, quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or water.
-
Data Presentation: Reaction Condition Examples
The following table summarizes conditions from various Wittig reactions, illustrating the range of substrates and conditions that can be employed.
| Entry | Carbonyl Compound | Wittig Reagent/Precursor | Base | Solvent | Temp. | Time | Yield (%) | Product E:Z Ratio | Reference |
| 1 | Benzaldehyde | (EtO₂CCH=)PPh₃ | Ag₂CO₃ | CH₃CN | RT | 2 h | 95 | >95:5 | [13] |
| 2 | Cyclohexanone | (EtO₂CCH=)PPh₃ | NaOMe | N/A | Heat | N/A | 98 | N/A | [13] |
| 3 | 3-Hydroxybenzaldehyde | (MeOCH₂)PPh₃Cl | KOtBu | THF | 0°C -> RT | 7 h | 90 | N/A | [9] |
| 4 | Aldehyde (+)-17 | (MeO₂CC(Me)=)PPh₃ | None (Stable Ylide) | THF | RT -> 50°C | 2 h | N/A | N/A | [4] |
| 5 | Aldehyde from D-aspartate | (EtO₂CCH=)PPh₃ | Ag₂CO₃ | THF | RT | 2 h | 82 | >95:5 | [13] |
Experimental Protocols
General Protocol for the Wittig Reaction with an Aldehyde
This protocol describes the in-situ generation of the ylide followed by reaction with an aldehyde.
1. Ylide Generation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask (concentration typically 0.1-0.5 M). c. Cool the resulting suspension to 0 °C using an ice bath. d. Slowly add a strong base, such as potassium tert-butoxide (KOtBu, 1.1 equivalents) or sodium hydride (NaH, 1.1 equivalents), portion-wise. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. A distinct color change to yellow/orange should be observed.[9][14]
2. Reaction with Aldehyde: a. Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-18 hours). Gentle heating may be required for less reactive aldehydes.[4][14]
3. Workup and Purification: a. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Remove the THF under reduced pressure. c. Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3 x volume). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[9] e. Concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to separate the desired alkene from the triphenylphosphine oxide byproduct.[9]
Visualizations
The following diagrams illustrate key workflows and concepts related to the Wittig reaction.
Caption: General experimental workflow for the Wittig reaction.
Caption: Troubleshooting guide for low yield issues.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
Technical Support Center: Purification of Wittig Reaction Products
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Triphenylphosphine Oxide Byproduct.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of removing triphenylphosphine oxide (TPPO), a frequent byproduct of the Wittig reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your Wittig reaction product.
Question: How do I choose the best method for removing triphenylphosphine oxide (TPPO) from my reaction mixture?
Answer: The optimal method for TPPO removal depends primarily on the properties of your desired product, specifically its polarity and stability. Below is a decision-making workflow to guide your selection.
Caption: Decision tree for selecting a TPPO removal method.
Question: My product is non-polar. What is the simplest way to remove TPPO?
Answer: For non-polar products, leveraging the low solubility of TPPO in non-polar solvents is the most straightforward approach.
-
Method 1: Precipitation and Filtration. After the reaction, concentrate the mixture and add a non-polar solvent like hexane or pentane. The TPPO should precipitate as a white solid and can be removed by filtration.[1][2] This process may need to be repeated 2-3 times for complete removal.[2][3]
-
Method 2: Crystallization. TPPO crystallizes well from a benzene-cyclohexane mixture.[3] If your product is soluble in this solvent system, you can dissolve the crude mixture in a minimal amount of benzene and then add cyclohexane to induce TPPO crystallization.
Question: My product is polar, making precipitation with non-polar solvents ineffective. What should I do?
Answer: When dealing with a polar product, precipitating the TPPO as a metal salt complex is a highly effective strategy.[1]
-
Method: Precipitation with Zinc Chloride (ZnCl₂). The addition of a ZnCl₂ solution to the crude reaction mixture in a polar solvent like ethanol will form an insoluble ZnCl₂(TPPO)₂ complex, which can then be filtered off.[1][4][5]
Experimental Protocol: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After the Wittig reaction is complete, perform a suitable aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add approximately 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the theoretical amount of TPPO) to the ethanolic solution of your crude product.[4]
-
Stirring and Filtration: Stir the mixture. You may need to scrape the sides of the flask to induce the precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[1]
The following diagram illustrates the workflow for this procedure:
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
-
Question: When should I consider using column chromatography?
Answer: Column chromatography is a reliable method for removing TPPO, especially for small-scale reactions or when other methods fail.[1] TPPO is a relatively polar compound. A standard silica gel column using a gradient of ethyl acetate in hexanes can effectively separate TPPO from less polar products.[1]
Frequently Asked Questions (FAQs)
Question: What is the solubility of triphenylphosphine oxide in common laboratory solvents?
Answer: Understanding the solubility of TPPO is key to designing an effective purification strategy. The following table summarizes its solubility in various solvents.
| Solvent Category | Examples | Solubility of TPPO |
| Non-polar | Hexane, Pentane, Cyclohexane | Poorly soluble[1][6][7][8] |
| Polar Aprotic | Dichloromethane, Toluene, Ethyl Acetate, DMSO, DMF | Soluble[6][9] |
| Polar Protic | Ethanol, Methanol, Water | Soluble in alcohols, poorly soluble in water[6][7][8] |
Question: Are there alternatives to triphenylphosphine in the Wittig reaction to avoid the formation of TPPO?
Answer: Yes, several strategies can circumvent the issue of TPPO formation:
-
Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[1][10]
-
Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in either acidic or basic aqueous solutions, which allows for their removal by extraction.[1]
Question: Can I regenerate triphenylphosphine from the triphenylphosphine oxide byproduct?
Answer: Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine.[1][11] This can be a cost-effective and more environmentally friendly approach, particularly for large-scale operations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. shenvilab.org [shenvilab.org]
- 3. Workup [chem.rochester.edu]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 11. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Reactivity of Stabilized Ylides
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low reactivity with stabilized ylides in the Wittig reaction. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Issue: Low or No Product Yield
Question: My Wittig reaction with a stabilized ylide is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a Wittig reaction involving stabilized ylides is a common issue stemming from their inherently lower reactivity compared to non-stabilized ylides.[1][2][3] The primary reason for this reduced reactivity is the presence of electron-withdrawing groups that delocalize the negative charge on the carbanion, making the ylide less nucleophilic.[1][4] Here’s a step-by-step guide to troubleshoot this problem:
1. Re-evaluate Your Base and Ylide Generation:
-
Problem: Incomplete deprotonation of the phosphonium salt to form the ylide is a frequent cause of low yields. Stabilized ylides require a sufficiently strong base, but excessively strong bases can lead to side reactions.
-
Solution:
-
Ensure the pKa of your phosphonium salt is compatible with the base you are using.
-
Consider switching to a stronger, non-nucleophilic base if you suspect incomplete ylide formation. Common bases for stabilized ylides include sodium hydride (NaH), sodium methoxide (NaOMe), and potassium tert-butoxide (t-BuOK).[2][5]
-
If your substrate is base-sensitive, milder bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) in aqueous media have been used successfully, although they may require elevated temperatures.[6][7]
-
2. Optimize Reaction Conditions:
-
Problem: The reaction conditions may not be optimal for the specific stabilized ylide and carbonyl compound you are using.
-
Solution:
-
Temperature: Increase the reaction temperature. Stabilized ylides often require heating to proceed at a reasonable rate.[8][9] Refluxing in solvents like toluene or THF is common.
-
Reaction Time: Extend the reaction time. Due to their lower reactivity, stabilized ylides may require significantly longer reaction times, sometimes overnight.[7]
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can sometimes enhance reactivity, but care must be taken as they can also promote side reactions. Anhydrous conditions are crucial as water can protonate the ylide.
-
3. Check the Purity of Your Reagents:
-
Problem: Impurities in your starting materials can inhibit the reaction.
-
Solution:
-
Ensure your aldehyde or ketone is pure and free from acidic impurities or water.
-
Verify the integrity of your phosphonium salt. It should be a dry, free-flowing solid.
-
Use fresh, anhydrous solvents.
-
4. Consider Steric Hindrance:
-
Problem: Sterically hindered ketones are particularly challenging substrates for stabilized ylides, often resulting in low yields.[3][10]
-
Solution:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue: Slow Reaction Rate
Question: My reaction with a stabilized ylide is proceeding extremely slowly. How can I increase the reaction rate?
Answer:
The slow reaction rate of stabilized ylides is a direct consequence of their stability.[4] To accelerate the reaction, you can modify the following parameters:
-
Increase Temperature: This is often the most effective way to increase the rate of reaction with stabilized ylides.[8][9]
-
Use a More Reactive Carbonyl Compound: Aldehydes are generally more reactive than ketones.[12] Electron-deficient carbonyls will also react faster.
-
Solvent Effects: While aprotic solvents are standard, in some cases, aqueous conditions have been shown to facilitate the reaction, particularly with certain bases like NaHCO₃.[6]
-
Catalysis: The use of additives like lithium salts (e.g., LiCl, LiBr) can sometimes accelerate the reaction, although they may also affect the stereoselectivity.[13]
Logical Relationship for Increasing Reaction Rate
Caption: Factors to modify for increasing the reaction rate.
Frequently Asked Questions (FAQs)
Q1: Why is my stabilized ylide giving the (E)-alkene, and how can I influence the stereoselectivity?
A1: Stabilized ylides predominantly form the thermodynamically more stable (E)-alkene.[2][3][14] This is because the initial cycloaddition step to form the oxaphosphetane intermediate is often reversible, allowing for equilibration to the more stable trans-substituted intermediate, which then decomposes to the (E)-alkene.[15] To favor the (E)-isomer, ensure the reaction reaches thermodynamic equilibrium by using higher temperatures and longer reaction times. If the (Z)-alkene is desired from a reaction that typically gives the (E)-product, the Schlosser modification can be employed, which involves low temperatures and the use of an organolithium reagent to trap an intermediate betaine.[10][11]
Q2: Can I use a ketone with a stabilized ylide?
A2: While possible, reactions of stabilized ylides with ketones are often sluggish and give low yields, especially if the ketone is sterically hindered.[3][5] Aldehydes are much better substrates. If a reaction with a ketone is necessary and failing, the Horner-Wadsworth-Emmons reaction is a highly recommended alternative.[3]
Q3: What are the best practices for setting up a Wittig reaction with a stabilized ylide?
A3:
-
Drying: Ensure all glassware is thoroughly dried.
-
Reagent Purity: Use freshly purified aldehydes/ketones and high-purity, dry phosphonium salts and solvents.
-
Order of Addition: Typically, the phosphonium salt is suspended in an anhydrous solvent, and the base is added to generate the ylide. After a period of stirring to ensure complete ylide formation, the carbonyl compound is added. In some cases, particularly with unstable ylides, generating the ylide in the presence of the carbonyl can be beneficial.[16]
Data and Protocols
Table 1: Common Bases for Stabilized Ylide Generation
| Base | Abbreviation | Typical Solvent(s) | Notes |
| Sodium Hydride | NaH | THF, DMF | Strong, non-nucleophilic base. Requires careful handling. |
| Sodium Methoxide | NaOMe | Methanol, THF | A common and effective base. |
| Potassium tert-Butoxide | t-BuOK | THF, t-BuOH | Strong, non-nucleophilic base. Good for generating ylides from less acidic phosphonium salts. |
| Potassium Carbonate | K₂CO₃ | Acetonitrile, DMF | A milder base, often requiring higher temperatures. Useful for base-sensitive substrates.[7] |
| Sodium Bicarbonate | NaHCO₃ | Water | A very mild base used in aqueous Wittig reactions.[6] |
| 1,8-Diazabicycloundec-7-ene | DBU | THF, CH₂Cl₂ | A non-nucleophilic amine base, often used with lithium salts. |
Experimental Protocol: Synthesis of Ethyl trans-Cinnamate
This protocol is an example of a Wittig reaction using a stabilized ylide to produce an (E)-alkene.[17]
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and toluene.
-
Addition of Aldehyde: Add benzaldehyde (1.0 equivalent) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl trans-cinnamate.
-
Analysis: Confirm the structure and stereochemistry of the product using ¹H NMR spectroscopy. The trans-alkene protons will show a characteristic large coupling constant (J ≈ 16 Hz).
Experimental Workflow: General Wittig Reaction with a Stabilized Ylide
Caption: General experimental workflow for a Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. sciepub.com [sciepub.com]
- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. reddit.com [reddit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
preventing side reactions with (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
Welcome to the Technical Support Center for (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and prevent side reactions in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Wittig reaction using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most common side reactions include:
-
Low Yield/No Reaction: Due to the stabilized nature of the corresponding ylide, it is less reactive than non-stabilized ylides. This can lead to incomplete or slow reactions, particularly with sterically hindered ketones.[1]
-
Formation of the Z-isomer: While the reaction with stabilized ylides predominantly yields the (E)-alkene, trace amounts or even significant quantities of the (Z)-isomer can form depending on reaction conditions.[2][3]
-
Epimerization of Aldehydes/Ketones: If the carbonyl compound has a stereocenter alpha to the carbonyl group, the basic conditions of the Wittig reaction can lead to epimerization.
-
Hydrolysis of the Phosphonium Salt: Although generally stable, prolonged exposure to strong bases, especially in the presence of water, can lead to the hydrolysis of the phosphonium salt to triphenylphosphine oxide and toluene.
-
Cleavage of the tert-Butyl Ester: While the tert-butyl ester is generally stable under the basic conditions of the Wittig reaction, highly forcing conditions or extended reaction times with certain reagents could potentially lead to its cleavage. Intentional cleavage is typically achieved with strong acids like trifluoroacetic acid.
Q2: My Wittig reaction is giving a low yield. What are the possible causes and solutions?
A2: Low yields can stem from several factors:
-
Insufficiently Strong Base: The pKa of the phosphonium salt requires a sufficiently strong base for complete ylide formation. Ensure the base used (e.g., NaH, KOtBu, NaHMDS) is fresh and potent.
-
Poor Ylide Formation: Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the active ylide. Allow sufficient time for ylide formation before adding the carbonyl compound. This is often indicated by a color change.
-
Low Reactivity of the Carbonyl Compound: Sterically hindered ketones are less reactive towards stabilized ylides.[1] Consider using a less hindered substrate or a more reactive olefination reagent if possible.
-
Ylide Instability: While this is more of an issue with non-stabilized ylides, generating the ylide in the presence of the aldehyde can sometimes improve yields if the ylide is suspected to be unstable under the reaction conditions.[4]
-
Suboptimal Reaction Temperature: While many Wittig reactions with stabilized ylides can be run at room temperature or with gentle heating, optimizing the temperature can be crucial for specific substrates.
Q3: I am observing a mixture of E and Z isomers. How can I improve the E-selectivity?
A3: The formation of the (E)-isomer is generally favored with stabilized ylides.[2][3] To enhance E-selectivity:
-
Choice of Solvent: Non-polar, aprotic solvents often favor the formation of the kinetic (Z)-product with non-stabilized ylides, but for stabilized ylides, the solvent can still play a role. Protic solvents should generally be avoided. Tetrahydrofuran (THF) and dichloromethane (DCM) are common choices.
-
Salt-Free Conditions: The presence of lithium salts can sometimes decrease E-selectivity.[3] Using sodium or potassium bases (e.g., NaH, NaHMDS, KOtBu) can lead to higher E-selectivity compared to lithium bases like n-butyllithium.
-
Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures can sometimes favor the thermodynamically more stable (E)-isomer.
Q4: How can I prevent epimerization of my aldehyde/ketone?
A4: To minimize epimerization of stereocenters alpha to the carbonyl group:
-
Use a Milder Base: If possible, use the mildest base that can effectively deprotonate the phosphonium salt.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition of Base: Add the base slowly to the phosphonium salt to avoid a localized excess of strong base.
Q5: Is there a risk of the tert-butyl ester being cleaved during the reaction?
A5: The tert-butyl ester is generally robust to the basic conditions typically employed in the Wittig reaction. Cleavage of tert-butyl esters typically requires acidic conditions (e.g., trifluoroacetic acid) or very harsh basic conditions not usually encountered in this reaction. However, to ensure its integrity, avoid excessively high temperatures and prolonged reaction times with very strong bases.
Data Presentation
While specific quantitative data for the Wittig reaction with this compound is highly dependent on the specific aldehyde or ketone used, the following table summarizes general trends and provides a qualitative comparison of common reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | General Outcome & Remarks |
| Base | NaH | KOtBu | NaHMDS | All are effective in generating the ylide. NaH is a heterogeneous base and may require longer reaction times for ylide formation. KOtBu and NaHMDS are soluble and often react faster. Lithium bases (e.g., n-BuLi) are generally avoided with stabilized ylides to maximize E-selectivity.[3] |
| Solvent | THF | DCM | Toluene | THF is the most common solvent. DCM can also be used, especially for reactions at or below room temperature. Toluene is suitable for reactions requiring higher temperatures. Aprotic solvents are preferred. |
| Temperature | 0 °C to rt | Room Temperature | 50 °C | The reaction is often performed at room temperature.[4] For less reactive carbonyls, gentle heating may be required. Lower temperatures may be used to control side reactions like epimerization. |
| E/Z Selectivity | High E | High E | High E | Stabilized ylides, such as the one derived from this reagent, strongly favor the formation of the (E)-alkene.[2][3] The exact E/Z ratio can be influenced by the substrate and specific conditions. |
| Yield | Substrate Dependent | Substrate Dependent | Substrate Dependent | Yields are generally good with unhindered aldehydes. Sterically hindered ketones may result in lower yields due to the lower reactivity of the stabilized ylide.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with this compound
This protocol describes a general method for the olefination of an aldehyde.
1. Ylide Generation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents). b. Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2-0.5 M. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.1 equivalents). e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often accompanied by a color change (typically to yellow or orange).
2. Wittig Reaction: a. Once ylide formation is complete, cool the reaction mixture back to 0 °C. b. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF via syringe. c. Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Workup and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of THF). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Experimental Workflow
Caption: A general workflow for the Wittig reaction.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Optimizing Wittig Reactions with (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (tert-butoxycarbonylmethyl)triphenylphosphonium bromide in Wittig reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and optimized experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with this compound, a stabilized ylide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Ylide Formation: The base may be too weak or decomposed. 2. Decomposition of Reactants: The aldehyde may be unstable, prone to oxidation, or polymerization. The ylide can also degrade over time. 3. Steric Hindrance: Highly hindered ketones may react slowly or not at all with stabilized ylides.[1] 4. Presence of Acidic Protons: Other functional groups in the reactants (e.g., phenols, carboxylic acids) can be deprotonated by the base, consuming it. | 1. Base Selection: For this stabilized ylide, weaker bases are generally sufficient. Consider using freshly prepared solutions of bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). For less reactive carbonyls, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. 2. Reaction Setup: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using sensitive reagents. Use freshly distilled or high-purity aldehydes. Consider in-situ ylide generation where the aldehyde is present during the deprotonation step. 3. Alternative Reactions: For sterically hindered ketones, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields in such cases.[1] 4. Stoichiometry Adjustment: Use an excess of the base to compensate for any acidic protons in the starting materials. |
| Poor E/Z Selectivity | 1. Reaction Conditions: The choice of solvent and the presence of certain salts can influence the stereochemical outcome. Lithium salts, for instance, can decrease Z-selectivity in some cases.[2] 2. Ylide Stability: While this compound is a stabilized ylide and strongly favors the E-isomer, suboptimal conditions can lead to mixtures. | 1. Solvent Optimization: Aprotic solvents are commonly used. The polarity of the solvent can influence selectivity. For stabilized ylides, high E-selectivity is generally observed.[2][3] 2. Salt-Free Conditions: If Z-isomer formation is a significant issue, consider using potassium-based bases to avoid the presence of lithium cations. |
| Difficult Product Purification | 1. Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to separate from the desired alkene due to similar polarities. 2. Unreacted Starting Materials: Residual phosphonium salt or aldehyde can co-elute with the product during chromatography. | 1. Crystallization: If the product is a solid, recrystallization can be an effective purification method. 2. Chromatography Optimization: Carefully select the solvent system for column chromatography to maximize the separation between the product and triphenylphosphine oxide. 3. Chemical Treatment: In some cases, the triphenylphosphine oxide can be converted to a more easily separable derivative. |
| Reaction Stalls or is Sluggish | 1. Low Reactivity of Carbonyl: Ketones are generally less reactive than aldehydes. Sterically hindered carbonyls will also react more slowly.[4] 2. Insufficient Base Strength: While stabilized ylides react with weaker bases, a particularly unreactive carbonyl compound might require a stronger base to drive the reaction to completion. | 1. Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. 2. Use a Stronger Base: Switch to a stronger base such as potassium tert-butoxide or sodium hydride. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "stabilized" Wittig reagent?
A1: this compound is a phosphonium salt that is the precursor to a stabilized phosphorus ylide. The adjacent tert-butoxycarbonyl group is an electron-withdrawing group that can delocalize the negative charge of the carbanion in the ylide through resonance. This delocalization increases the stability of the ylide, making it less reactive than non-stabilized ylides (e.g., those with alkyl substituents).[2][3]
Q2: What is the expected stereochemical outcome when using this reagent?
A2: Due to its nature as a stabilized ylide, the reaction of this compound with aldehydes and ketones predominantly yields the (E)-alkene (trans isomer).[2][3] This is because the reaction proceeds under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate.
Q3: What bases are suitable for deprotonating this compound?
A3: Since this is a stabilized ylide, relatively weak bases are sufficient for deprotonation. Commonly used bases include sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). For less reactive systems, stronger bases like potassium tert-butoxide (t-BuOK) can be employed.
Q4: What solvents are recommended for this reaction?
A4: A variety of solvents can be used, with the choice often depending on the specific substrate and base. Common aprotic solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene. Interestingly, for some stabilized ylides, water has been shown to be an effective solvent, leading to high yields and E-selectivity.[5]
Q5: Can this reagent be used with ketones?
A5: While aldehydes are generally more reactive, this compound can react with ketones. However, the reaction may be slower, and sterically hindered ketones might give low yields or fail to react.[1]
Q6: My reaction is not working. What are the first things I should check?
A6: First, verify the quality and purity of your reagents, especially the aldehyde, as it can be prone to oxidation. Ensure your base is not old or decomposed. Confirm that your reaction setup is anhydrous if using moisture-sensitive bases and solvents. Finally, check the stoichiometry of your reactants.
Quantitative Data on Base and Solvent Effects
The following tables summarize the impact of different bases and solvents on the Wittig reaction, primarily focusing on stabilized ylides similar to this compound.
Table 1: Effect of Base on a One-Pot Aqueous Wittig Reaction
Reaction of various aldehydes with methyl bromoacetate and triphenylphosphine in saturated aqueous NaHCO₃.
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Methyl cinnamate | 46.5 | 95.5:4.5 |
| Anisaldehyde | Methyl 4-methoxycinnamate | 54.9 | 99.8:0.2 |
| 2-Thiophenecarboxaldehyde | Methyl 3-(2-thienyl)propenoate | 55.8 | 93.1:6.9 |
| Data sourced from a study on green, one-pot Wittig reactions.[6] |
Table 2: Solvent Effects on the Wittig Reaction of a Semi-Stabilized Ylide
Reaction of a benzyl ylide with an aldehyde under Boden's conditions (potassium base with 18-crown-6).
| Solvent | Z/E Ratio |
| Toluene | 81:19 |
| Dichloromethane (DCM) | 50:50 |
| Water | 27:73 |
| This data illustrates that solvent polarity can significantly impact the stereochemical outcome.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction in an Organic Solvent
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF, 5-10 mL per mmol of phosphonium salt).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., potassium tert-butoxide, 1.1 equivalents).
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically to orange or yellow).
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the carbonyl solution dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Protocol 2: One-Pot Aqueous Wittig Reaction
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the suspension vigorously for 1 minute.
-
-
Addition of Reactants:
-
Add tert-butyl bromoacetate (1.6 equivalents) followed by the aldehyde (1.0 equivalent) to the suspension.
-
Continue to stir the mixture vigorously at room temperature for 1-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a dilute acid (e.g., 1 M H₂SO₄).
-
Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[6]
-
Visualizations
Caption: The reaction mechanism of a stabilized Wittig ylide.
Caption: A workflow for troubleshooting low-yield Wittig reactions.
Caption: A general experimental workflow for the Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. researchgate.net [researchgate.net]
dealing with steric hindrance in Wittig reactions with stabilized ylides
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with steric hindrance in Wittig reactions, particularly when using stabilized ylides.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Wittig reaction with a stabilized ylide and a sterically hindered ketone resulting in low to no yield?
Answer: The reaction mechanism for stabilized ylides is the primary reason for this issue. For stabilized ylides, the initial nucleophilic attack of the ylide on the carbonyl carbon is the slow, rate-determining step.[1] When the ketone is sterically hindered, the bulky groups surrounding the carbonyl carbon physically block this approach. This steric clash significantly raises the activation energy for the initial bond formation, leading to a very slow reaction and consequently, poor yields.[1][2][3] In contrast, with less reactive, stabilized ylides, this initial step is reversible, but the steric barrier may prevent it from proceeding effectively in the first place.
Question 2: I am observing poor E/Z selectivity. I expected the E-alkene from my stabilized ylide, but I'm getting a mixture. What could be the cause?
Answer: While stabilized ylides strongly favor the formation of the more thermodynamically stable E-alkene, several factors related to steric hindrance can lead to poor selectivity:[2][4]
-
Severe Steric Clash: Extreme steric hindrance from both the ketone and the ylide can disrupt the preferred transition state that leads to the E-alkene. This can make the energy difference between the syn and anti transition states less pronounced, resulting in a mixture of isomers.
-
Reaction Conditions: The presence of lithium salts can have a profound effect on the stereochemical outcome by stabilizing betaine intermediates and altering the reaction pathway.[1][4] Using salt-free conditions (e.g., generating the ylide with sodium or potassium bases) is crucial for achieving high E-selectivity.[4]
-
Ylide Structure: The nature of the stabilizing group and the substituents on the phosphorus atom can influence selectivity. Increased steric crowding at the phosphorus atom can, in some cases, alter the cis/trans ratio of the product.[5]
Question 3: What are the most effective strategies to overcome poor yields when reacting a stabilized ylide with a hindered ketone?
Answer: When facing a sterically challenging substrate, modifying the Wittig reaction conditions may not be sufficient. The most common and effective solution is to use an alternative olefination method.
-
Horner–Wadsworth–Emmons (HWE) Reaction: This is the most recommended alternative.[1][2][3] The HWE reaction utilizes phosphonate esters, which generate more nucleophilic carbanions than the corresponding stabilized Wittig ylides. This increased reactivity often allows the reaction to proceed with sterically hindered ketones where the Wittig reaction fails. The HWE reaction also typically yields E-alkenes with high selectivity.
-
Julia-Kocienski Olefination: This reaction provides another excellent alternative for the stereoselective synthesis of E-alkenes and can be effective with challenging substrates.[2]
-
Reaction Conditions: If you must proceed with the Wittig reaction, you can try forcing the conditions by using higher temperatures and longer reaction times. However, this may lead to decomposition and side products.
Question 4: Can I use a Wittig reaction to synthesize a tetrasubstituted alkene from a hindered ketone?
Answer: Synthesizing tetrasubstituted alkenes via the Wittig reaction is often challenging and can result in poor yields, especially when starting from a ketone.[6] The steric hindrance is simply too great for even unstabilized ylides. The SN2 reaction to prepare the necessary phosphonium salt from a secondary halide is also inefficient.[3] For these targets, the Horner–Wadsworth–Emmons reaction is generally a more viable approach.[2][3]
Data Presentation: Impact of Steric Hindrance
The following table summarizes the general impact of steric hindrance on the yield of Wittig reactions involving stabilized ylides compared to alternative methods.
| Carbonyl Substrate | Ylide Type | Reaction | Typical Yield | Predominant Stereoisomer |
| Unhindered Aldehyde | Stabilized | Wittig | Good to Excellent | E |
| Unhindered Ketone | Stabilized | Wittig | Moderate to Good | E |
| Sterically Hindered Ketone | Stabilized | Wittig | Very Low to No Reaction [1][2][3] | E (if reaction occurs) |
| Sterically Hindered Ketone | Unstabilized | Wittig | Low to Moderate | Z [2] |
| Sterically Hindered Ketone | Phosphonate Ester | HWE | Good to Excellent [2][3] | E |
Visualizing the Process
The following diagrams illustrate the Wittig reaction mechanism, a troubleshooting workflow, and the factors determining stereoselectivity.
Caption: Mechanism showing steric clash in the rate-determining step.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: Stereochemical pathways for stabilized vs. unstabilized ylides.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol describes the formation of an alkene from an aldehyde or ketone using a commercially available, stabilized ylide.
Materials:
-
Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Aldehyde or Ketone
-
Anhydrous Solvent (e.g., Toluene, THF, or DCM)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the stabilized Wittig reagent (1.1 equivalents).
-
Dissolution: Add anhydrous solvent (e.g., Toluene) to dissolve the ylide. Stir until a homogeneous solution is formed. Stabilized ylides are often air-stable, but performing the reaction under an inert atmosphere is good practice to prevent moisture contamination.[1]
-
Reactant Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring ylide solution at room temperature.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). For unhindered substrates, the reaction is often complete within a few hours at room temperature.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The triphenylphosphine oxide is a common byproduct that needs to be carefully separated.
-
Troubleshooting for Sterically Hindered Substrates:
-
Low Conversion: If TLC analysis shows incomplete conversion after several hours, gently heat the reaction mixture (e.g., to 50-80 °C in toluene) and monitor its progress. Be aware that higher temperatures can lead to side reactions.
-
No Reaction: If heating does not promote the reaction, this is a strong indication that the steric hindrance is too great for the chosen ylide.[1][3] At this point, switching to the Horner–Wadsworth–Emmons (HWE) reaction is the most logical next step.
Protocol 2: In-Situ Generation of a Stabilized Ylide for Wittig Reaction
This protocol is for when the ylide is not commercially available and must be generated from its corresponding phosphonium salt.
Materials:
-
Alkyl triphenylphosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.1 eq.)
-
Base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe), or Potassium tert-butoxide (KOtBu)) (1.1 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Anhydrous Solvent (e.g., THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Suspend the phosphonium salt (1.1 eq.) in anhydrous THF in a dry, three-neck flask under an inert atmosphere.
-
Ylide Generation: Cool the suspension in an ice bath (0 °C). Add the base (e.g., NaH) portion-wise. The formation of the ylide is often indicated by a color change (e.g., to yellow or orange).[6] Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Reactant Addition: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
References
Technical Support Center: Hydrolysis of tert-butyl Esters During Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of tert-butyl ester hydrolysis during Wittig reactions. Our aim is to equip researchers with the knowledge to minimize or prevent this common side reaction, thereby improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Is the tert-butyl ester group stable under standard Wittig reaction conditions?
A1: Generally, the tert-butyl ester protecting group is relatively stable to the basic conditions employed in many Wittig reactions, particularly when compared to other esters like methyl or ethyl esters. However, its stability is not absolute and depends significantly on the specific reaction conditions, including the choice of base, solvent, temperature, and reaction time. Strong, nucleophilic bases, especially in the presence of protic solvents, can promote the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.
Q2: Which bases used for ylide generation are most likely to cause hydrolysis of a tert-butyl ester?
A2: Strong alkoxide bases, such as potassium tert-butoxide (KOtBu) in the presence of water, or hydroxide bases like sodium hydroxide (NaOH) and lithium hydroxide (LiOH) in protic solvents, pose a higher risk of saponification. While strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) are commonly used to generate non-stabilized ylides, they are typically used in anhydrous aprotic solvents like THF or DMSO, which minimizes the risk of hydrolysis. However, prolonged reaction times or elevated temperatures even with these bases can lead to unwanted side reactions.
Q3: What are the tell-tale signs of tert-butyl ester hydrolysis in my Wittig reaction?
A3: The primary indication of hydrolysis is the presence of the corresponding carboxylic acid of your desired alkene product in the reaction mixture. This can be observed during reaction monitoring by thin-layer chromatography (TLC), often as a more polar spot that may streak. Upon workup, the carboxylic acid can complicate purification, potentially leading to lower yields of the desired ester. LC-MS analysis of the crude reaction mixture is a definitive method to identify the hydrolyzed by-product.
Q4: Can I use a stabilized ylide to avoid harsh basic conditions?
A4: Yes, using a stabilized ylide is an excellent strategy. Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion, are more acidic and can be deprotonated with milder bases such as sodium carbonate (Na₂CO₃) or triethylamine (NEt₃).[1] These weaker bases are significantly less likely to hydrolyze a tert-butyl ester. However, a key consideration is that stabilized ylides are less reactive and may not react efficiently with ketones or sterically hindered aldehydes.[2]
Q5: Are there alternatives to the Wittig reaction that are less likely to cause hydrolysis?
A5: The Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[3][4] This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[3] The HWE reaction can be performed with a variety of bases, including milder options like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and triethylamine in the presence of LiCl, which are compatible with base-sensitive substrates.[5] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of hydrolyzed carboxylic acid by-product observed. | The base used for ylide generation is too strong or nucleophilic. | - Switch to a less nucleophilic, sterically hindered base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA).- For stabilized ylides, use milder bases such as Na₂CO₃ or NEt₃.[1] |
| Presence of water or protic solvent in the reaction mixture. | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents. If using a base like NaH, ensure it is fresh and handled under an inert atmosphere. | |
| High reaction temperature or prolonged reaction time. | - Perform the ylide generation and Wittig reaction at lower temperatures (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Low yield of the desired alkene, even with minimal hydrolysis. | The ylide is not forming efficiently with the chosen base. | - Ensure the pKa of the base is sufficient to deprotonate the phosphonium salt.- Consider using a stronger, non-nucleophilic base if necessary, while carefully controlling temperature and reaction time. |
| The aldehyde or ketone is sterically hindered. | - Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are more reactive with hindered carbonyls.[2] | |
| Difficulty in purifying the product from the hydrolyzed by-product. | The carboxylic acid by-product has similar polarity to the desired ester. | - During aqueous workup, a mild basic wash (e.g., with saturated NaHCO₃ solution) can help to remove the acidic by-product into the aqueous layer. Be cautious not to use a strong base that could hydrolyze the desired product. |
Data Presentation
The following table summarizes the expected outcomes when performing a Wittig reaction on a hypothetical substrate containing a tert-butyl ester, using different bases. The yields are illustrative and can vary depending on the specific substrate and reaction conditions.
| Base | Typical Solvent | Relative Basicity | Expected Yield of Wittig Product | Risk of t-Butyl Ester Hydrolysis |
| n-BuLi | Anhydrous THF | Very Strong | High | Low (with strict anhydrous conditions and low temp.) |
| NaH | Anhydrous DMSO/THF | Strong | High | Low to Moderate (risk increases with temperature and reaction time) |
| KOtBu | Anhydrous THF | Strong | High | Moderate (higher if trace water is present) |
| NaHMDS | Anhydrous THF | Strong, Non-nucleophilic | High | Low |
| NaOH (aq) | Protic Solvent (e.g., EtOH/H₂O) | Strong, Nucleophilic | Low to Moderate | High |
| Na₂CO₃ | Aprotic Solvent (e.g., MeCN) | Mild | Moderate to High (with stabilized ylides) | Very Low |
Experimental Protocols
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide using NaHMDS
This protocol is designed for substrates that require a strong base for ylide formation while minimizing the risk of tert-butyl ester hydrolysis.
1. Materials:
-
Triphenylphosphonium salt (1.1 eq)
-
Aldehyde/ketone with tert-butyl ester (1.0 eq)
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
2. Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the triphenylphosphonium salt to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the NaHMDS solution dropwise to the stirred suspension. A color change (typically to orange or deep red) indicates ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C.
-
In a separate flame-dried flask, dissolve the aldehyde or ketone containing the tert-butyl ester in anhydrous THF.
-
Add the solution of the carbonyl compound dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for Base-Sensitive Substrates
This protocol is an excellent alternative to the Wittig reaction, especially for base-sensitive substrates.[5]
1. Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.2 eq)
-
Aldehyde with tert-butyl ester (1.0 eq)
-
Lithium chloride (LiCl) (1.2 eq), dried
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
2. Procedure:
-
Under an inert atmosphere, add the dried LiCl and the phosphonate reagent to a flame-dried round-bottom flask.
-
Add anhydrous acetonitrile and stir to dissolve.
-
Add the aldehyde containing the tert-butyl ester to the solution.
-
Add DBU dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 2-12 hours).
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Logic for a Wittig Reaction with a tert-Butyl Ester
References
Technical Support Center: Purification of α,β-Unsaturated Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying α,β-unsaturated esters from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude α,β-unsaturated ester reaction mixture?
A1: Common impurities often include:
-
Unreacted Starting Materials: Residual carboxylic acids and alcohols used in the esterification reaction.[1]
-
Carbonyl-Containing Impurities: Aldehydes (e.g., benzaldehyde, furfural) and ketones, which can arise from the synthesis process, particularly those involving oxidative steps.[2][3]
-
By-products: Products from side reactions such as Michael additions or polymerizations.
-
Catalyst Residues: Acid or base catalysts used in the synthesis.
Q2: What is a general workflow for purifying α,β-unsaturated esters?
A2: A typical purification workflow involves an initial workup to remove the bulk of impurities, followed by a more refined purification technique like chromatography or distillation.
Caption: A general workflow for the purification of α,β-unsaturated esters.
Q3: How can I remove acidic impurities like unreacted carboxylic acid?
A3: A simple and effective method is to wash the organic layer containing your crude ester with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[1] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q4: My product contains persistent aldehyde impurities. How can I remove them?
A4: Aldehyde impurities can often be removed by washing the crude product with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium dithionite.[2] These reagents react with aldehydes to form water-soluble adducts that can be separated in an aqueous wash.[2]
Troubleshooting Guide
Problem 1: My α,β-unsaturated ester is co-eluting with a non-polar impurity during flash column chromatography.
-
Possible Cause: The solvent system (eluent) is too polar, causing both your product and the impurity to move too quickly up the column.
-
Solution:
-
Adjust Solvent Polarity: Decrease the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexanes.
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find one where your desired compound has an Rf value of approximately 0.3.[4] This generally provides the best separation.
-
Gradient Elution: If an isocratic system doesn't provide adequate separation, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Caption: Logic for troubleshooting co-elution in flash chromatography.
Problem 2: My final product is a different isomer (e.g., β,γ-unsaturated ester) than expected.
-
Possible Cause: Isomerization of the double bond can occur, sometimes catalyzed by acidic or basic residues from the workup, or by heat during distillation.
-
Solution:
-
Neutralize Thoroughly: Ensure all acidic or basic reagents are completely removed during the aqueous workup. A final wash with brine (saturated NaCl solution) can help remove residual water and some polar impurities.
-
Avoid Excessive Heat: If purifying by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the compound.
-
Mild Purification Techniques: If the product is particularly sensitive, consider purification by flash chromatography at room temperature instead of distillation.
-
Problem 3: I am seeing by-products that suggest Michael addition has occurred.
-
Possible Cause: The presence of nucleophiles (e.g., unreacted alcohol, amines) in the reaction mixture under certain conditions can lead to conjugate addition to the α,β-unsaturated system.
-
Solution:
-
Control Reaction Conditions: Ensure that the reaction conditions (e.g., temperature, catalyst) are optimized to favor the desired esterification and minimize side reactions.
-
Quench Promptly: Once the reaction is complete, quench it to neutralize any reactive species that could lead to side reactions during workup.
-
Chromatographic Separation: Flash column chromatography is often effective at separating the desired α,β-unsaturated ester from more polar Michael adducts.
-
Quantitative Data
The efficiency of impurity removal can be significant, as demonstrated by the following data on the reduction of aldehyde impurities in butyl acrylate using an amine-based treatment.
| Impurity | Initial Concentration (ppm) | Final Concentration (ppm) | % Reduction |
| Furfural | 46 | 6 | 87% |
| Benzaldehyde (PhCHO) | >50 | <1 | >98% |
Data adapted from a study on butyl acrylate purification.[3]
Experimental Protocols
Protocol 1: Aqueous Wash for Removal of Carbonyl Impurities
This protocol describes a method for removing aldehyde and other carbonyl-containing impurities using an aqueous bisulfite solution.[2]
-
Dissolve Crude Product: Dissolve the crude α,β-unsaturated ester in a water-immiscible organic solvent (e.g., toluene, hexanes) if it is not already in solution. Treating the neat ester is also possible and preferred to avoid solvent use.[2]
-
Prepare Bisulfite Solution: Prepare a 5-15% (w/w) aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Add the bisulfite solution to the organic layer in a separatory funnel. A common ratio is 5-15% of the weight of the ester or ester solution.[2]
-
Mix Thoroughly: Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and reaction of the bisulfite with the carbonyl impurities.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the bisulfite adducts of the carbonyl impurities.
-
Repeat if Necessary: For high levels of contamination, a second wash with fresh bisulfite solution may be beneficial.
-
Wash and Dry: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying α,β-unsaturated esters using flash column chromatography.
-
Eluent Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) in which the desired α,β-unsaturated ester has an Rf value of approximately 0.3.[4] The spots for impurities should be well-separated from the product spot.
-
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of sample to be purified (e.g., a 20 mm diameter column for 50-300 mg of sample).[5]
-
Pack the column with silica gel (Silica 60 is common) to a height of about 6-10 inches.[4][5] A layer of sand can be added to the top and bottom of the silica gel.[4]
-
Equilibrate the packed column by flushing it with the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methylene chloride or the eluent).[4]
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel, which is then added to the top of the column.[4][6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle air pressure to achieve a steady flow rate (a solvent descent of about 2 inches/minute is often recommended).[4]
-
Collect fractions in test tubes. The size of the fractions should be appropriate for the scale of the purification.
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified α,β-unsaturated ester.
-
References
- 1. csub.edu [csub.edu]
- 2. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Chromatography [chem.rochester.edu]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
impact of reagent purity on Wittig reaction outcome
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to the impact of reagent purity on the outcome of this pivotal olefination reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Wittig reaction experiments, with a focus on problems arising from impure reagents.
| Problem | Potential Cause (Purity-Related) | Recommended Solution |
| Low or No Product Yield | Wet Solvents (e.g., THF, ether): Water in the reaction solvent will quench the strongly basic reagents used to form the ylide (e.g., n-BuLi, NaH) and can also decompose the ylide itself.[1] | Rigorously dry all solvents before use. For THF, distillation from sodium/benzophenone ketyl under an inert atmosphere is a common and effective method.[2][3][4][5] |
| Impure Base: The base used for deprotonation (e.g., n-BuLi, NaH, KOtBu) may be old or have degraded due to improper storage, reducing its activity. | Use a freshly opened bottle of base or titrate older bottles to determine the active concentration. For NaH, ensure it is a fresh dispersion and handle it under inert gas. | |
| Oxidized Triphenylphosphine: Triphenylphosphine can slowly oxidize to triphenylphosphine oxide (TPPO) upon exposure to air. TPPO is unreactive in the Wittig reaction and its presence reduces the amount of active phosphine available. | Use high-purity triphenylphosphine (typically ≥99%).[6][7] If oxidation is suspected, the triphenylphosphine can be purified by recrystallization from ethanol. | |
| Impure Alkyl Halide: The alkyl halide used to prepare the phosphonium salt may contain impurities or have decomposed. The formation of the Wittig reagent often involves an SN2 reaction, which is sensitive to steric hindrance; thus, primary and secondary halides are preferred.[1][8] | Use a purified alkyl halide. If it is a liquid, consider distillation. Ensure you are using a primary or secondary halide for efficient phosphonium salt formation.[8] | |
| Formation of Unexpected Byproducts | Side Reactions with Impure Base: Impurities in organolithium bases can lead to side reactions with the solvent or other reagents. | Use a high-purity, freshly titrated base. |
| Aldehyde/Ketone Impurities: The carbonyl compound may contain acidic impurities that can quench the ylide. Aldehydes, in particular, can be prone to oxidation to carboxylic acids. | Purify the aldehyde or ketone before use (e.g., by distillation or chromatography). Ensure proper storage to prevent degradation. | |
| Difficulty in Product Purification | Presence of Triphenylphosphine Oxide (TPPO): TPPO is a major byproduct of the Wittig reaction and can be difficult to separate from the desired alkene product due to its polarity and solubility.[9][10][11] | Several methods can be employed for TPPO removal: • Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product.[9][11] • Chromatography: Flash column chromatography is a common method for separating TPPO from the product.[12] • Precipitation: TPPO can be precipitated from non-polar solvents like hexane or ether.[9][11] Alternatively, adding ZnCl₂ to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex.[9][12] |
Frequently Asked Questions (FAQs)
Q1: How pure does my triphenylphosphine need to be for a successful Wittig reaction?
A1: For optimal results, it is recommended to use triphenylphosphine with a purity of 99% or higher.[6][7] The most common impurity is triphenylphosphine oxide (TPPO), which is a byproduct of the oxidation of triphenylphosphine.[13] The presence of significant amounts of TPPO will reduce the yield of your reaction as it is not a reactant. Commercial triphenylphosphine typically has a specification of ≥99.0% purity.[7]
Q2: My solvent is labeled "anhydrous." Do I still need to dry it?
A2: Yes, it is highly recommended to freshly dry your solvent, especially for reactions involving unstabilized ylides which require very strong, moisture-sensitive bases. "Anhydrous" solvents from commercial suppliers have very low water content but can absorb moisture from the atmosphere once the bottle is opened. For solvents like THF, distillation from a drying agent like sodium/benzophenone ketyl immediately before use is the best practice to ensure truly anhydrous conditions.[2][3][4][5]
Q3: Can water in the reaction mixture affect the stereoselectivity of the Wittig reaction?
A3: While the primary effect of water is the decomposition of the ylide and a reduction in yield, the presence of protic sources can influence the reaction intermediates.[1] For certain Wittig reactions, especially those involving stabilized ylides, the presence of salts (like lithium halides, which can be formed in the presence of n-BuLi and trace water) can affect the equilibrium between intermediates and thus influence the E/Z ratio of the resulting alkene.[14] Some Wittig reactions have even been successfully performed in aqueous media, but these typically involve stabilized ylides and specific conditions.[15][16]
Q4: I am using a commercially available phosphonium salt. Do I need to worry about its purity?
A4: While commercially available phosphonium salts are generally of high purity, they can be hygroscopic. It is good practice to dry the phosphonium salt under vacuum before use, especially if it has been stored for a long time or if you are having trouble with ylide formation.
Q5: My reaction is not going to completion, and I suspect my base is the issue. How can I check the purity/activity of my n-BuLi?
A5: The concentration of commercially available n-BuLi solutions can decrease over time due to degradation. It is crucial to titrate your n-BuLi solution periodically to determine its exact molarity. A common method is titration with a known amount of a suitable indicator, such as N-benzylbenzamide, in dry THF until a color change is observed.
Experimental Protocols
Protocol 1: Purification of Triphenylphosphine by Recrystallization
Objective: To remove triphenylphosphine oxide and other impurities from commercial triphenylphosphine.
Materials:
-
Crude triphenylphosphine
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude triphenylphosphine in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the purified triphenylphosphine crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still
Objective: To obtain anhydrous and oxygen-free THF suitable for Wittig reactions.
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus with a reflux condenser
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Pre-drying (optional but recommended): Let the THF stand over activated molecular sieves (4Å) or calcium hydride overnight, then decant.[4]
-
Set up the distillation apparatus and ensure all glassware is oven-dried and assembled while hot under a flow of inert gas.
-
To the distillation flask, add small pieces of sodium metal.
-
Add benzophenone to the flask.
-
Add the pre-dried THF to the flask under an inert atmosphere.
-
Heat the mixture to reflux under a positive pressure of inert gas.
-
Continue to reflux until a persistent deep blue or purple color develops. This indicates the formation of the sodium benzophenone ketyl radical anion, which signifies that the solvent is dry and oxygen-free.[2][5]
-
The dry THF can then be distilled directly into the reaction flask under an inert atmosphere.
Safety Note: Sodium metal reacts violently with water. Always handle with care and have a proper quenching procedure in place.
Visualizations
Caption: Workflow for a successful Wittig reaction emphasizing reagent purity.
Caption: Troubleshooting decision tree for low-yield Wittig reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Drying THF , Hive Newbee Forum [chemistry.mdma.ch]
- 6. Triphenylphosphine - High Purity Ligand for Catalysis [prochemonline.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. innospk.com [innospk.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
Validation & Comparative
A Comparative Guide: (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide vs. Horner-Wadsworth-Emmons Reagents for α,β-Unsaturated Ester Synthesis
For researchers and professionals in organic synthesis and drug development, the creation of carbon-carbon double bonds is a foundational transformation. The synthesis of α,β-unsaturated esters, key building blocks in pharmaceuticals and complex molecules, is frequently accomplished via olefination of carbonyls. This guide provides an objective comparison between the use of a classical Wittig reagent, (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, and the widely adopted Horner-Wadsworth-Emmons (HWE) reagents.
The choice between these methodologies hinges on factors including desired stereoselectivity, substrate scope, and purification efficiency. This document presents a detailed analysis of their respective mechanisms, performance data, and experimental protocols to inform reagent selection.
At a Glance: Wittig vs. HWE Reagents
| Feature | This compound (Wittig Reagent) | Horner-Wadsworth-Emmons (HWE) Reagents |
| Reagent Type | Phosphonium Salt (Ylide Precursor) | Phosphonate Ester (Carbanion Precursor) |
| Reactive Species | Stabilized Phosphorus Ylide | Phosphonate-stabilized Carbanion |
| Typical Substrates | Aldehydes, less reactive with ketones.[1] | Aldehydes and a wide range of ketones, including hindered ones.[1][2] |
| Primary Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt.[3] |
| Byproduct Removal | Often difficult; requires chromatography.[4] | Typically straightforward; water-soluble and removed by aqueous extraction.[3][5][6] |
| Stereoselectivity | Stabilized ylides generally favor the (E)-alkene.[7] | Predominantly forms the (E)-alkene.[2][3][6] |
| Reactivity | Less nucleophilic compared to HWE carbanions.[3] | More nucleophilic and less basic than corresponding Wittig ylides.[3][8] |
| Preparation | Prepared from triphenylphosphine and an alkyl halide.[9] | Typically prepared via the Michaelis-Arbuzov reaction.[5] |
Reaction Mechanisms and Stereoselectivity
The fundamental difference between the two reagents lies in their structure and the subsequent reaction pathway. The Wittig reaction proceeds through a phosphorus ylide, while the HWE reaction utilizes a more nucleophilic phosphonate carbanion.
This compound (Wittig Reaction)
The Wittig reaction involves the deprotonation of the phosphonium salt to form a stabilized ylide. This ylide reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide. For stabilized ylides, such as the one derived from this compound, the reaction is generally under thermodynamic control, leading to the more stable (E)-alkene.
Caption: General mechanism of the Wittig reaction with a stabilized ylide.
Horner-Wadsworth-Emmons (HWE) Reagent
The HWE reaction begins with the deprotonation of a phosphonate ester to generate a phosphonate carbanion. This carbanion is more nucleophilic than the corresponding Wittig ylide.[3][8] It adds to the carbonyl compound, and the resulting intermediate eliminates a water-soluble dialkyl phosphate to form the alkene. The preference for the (E)-alkene is strong due to the stereochemical course of the elimination from the intermediate.[3][5]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (tert-Butoxycarbonylmethyl)triphenylphosphanium bromide CAS#: 59159-39-6 [m.chemicalbook.com]
A Comparative Guide to the E/Z Selectivity of Wittig and Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the stereoselective formation of carbon-carbon double bonds is a critical step. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely utilized methods for olefination. The choice between these two reactions often hinges on the desired stereochemical outcome—the formation of either the E (trans) or Z (cis) isomer of the resulting alkene. This guide provides an objective comparison of the E/Z selectivity of the Wittig and HWE reactions, supported by experimental data and detailed protocols, to aid in the strategic selection of the appropriate method for a given synthetic challenge.
At a Glance: Key Differences in Selectivity
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Primary Stereochemical Outcome | Dependent on ylide stability: Z-alkenes from non-stabilized ylides; E-alkenes from stabilized ylides.[1][2][3][4][5][6][7] | Generally favors the thermodynamically more stable E-alkene .[8] |
| Selectivity Control | Kinetically controlled for non-stabilized ylides; thermodynamically controlled for stabilized ylides.[3][7][9] | Primarily thermodynamically controlled, leading to high E-selectivity.[10] |
| Modification for opposite isomer | Schlosser modification for E-alkene synthesis from non-stabilized ylides.[2][4] | Still-Gennari modification for Z-alkene synthesis.[10] |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed by aqueous extraction) |
The Wittig Reaction: A Dichotomy in Selectivity
The stereochemical course of the Wittig reaction is intimately linked to the nature of the phosphonium ylide employed. This dependence provides a powerful tool for controlling the geometry of the resulting alkene.
Non-Stabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive. The reaction is generally under kinetic control, proceeding through an early, puckered transition state that minimizes steric interactions between the aldehyde substituent and the substituents on the phosphorus atom. This leads to the preferential formation of a syn-oxaphosphetane intermediate, which subsequently decomposes to yield the Z-alkene with moderate to high selectivity.[2][3][7]
Stabilized Ylides: When the ylide is stabilized by an electron-withdrawing group (e.g., ester, ketone), it is less reactive, and the initial cycloaddition step becomes reversible. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then collapses to form the E-alkene as the major product.[1][2][3][4]
Reaction Mechanism: Wittig Reaction
Quantitative Data: Wittig Reaction Selectivity
| Aldehyde | Ylide Type | Ylide | Conditions | E:Z Ratio | Reference |
| Benzaldehyde | Stabilized | (Carbethoxymethylene)triphenylphosphorane | Solvent-free, 15 min, RT | Major E | [11] |
| 4-Chlorobenzaldehyde | Stabilized | (Carbethoxymethylene)triphenylphosphorane | CH₂Cl₂, 2h, RT | Major E | [12] |
| Propanal | Non-stabilized | Butyltriphenylphosphonium iodide | Not specified | Z-selective | [3] |
| Aldehyde Mix | Semi-stabilized | Benzyltriphenylphosphonium chloride | Ultrasound, high yield | 76:24 to 84:16 (E/Z) | [13] |
Experimental Protocols
Wittig Reaction with a Stabilized Ylide (E-selective)
-
Materials: Aldehyde (e.g., 4-chlorobenzaldehyde, 50 mg), (carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents), dichloromethane (3 mL).
-
Procedure:
-
Dissolve the aldehyde in dichloromethane in a vial equipped with a stir bar.
-
Add the stabilized ylide portion-wise while stirring.
-
Stir at room temperature for two hours, monitoring the reaction by TLC.
-
Upon completion, evaporate the solvent and dissolve the residue in 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the solution and evaporate the solvent to obtain the crude product, which can be further purified by column chromatography.[12]
-
Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
-
Materials: Alkyltriphenylphosphonium salt, strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF), aldehyde.
-
Procedure:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Add n-butyllithium and allow the mixture to warm to 0°C for 1 hour to form the ylide.
-
Cool the reaction mixture back to -78°C and slowly add a solution of the aldehyde in THF.
-
Stir the reaction at 0°C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A Preference for the E-Isomer
The HWE reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic than their phosphonium ylide counterparts. A key feature of the standard HWE reaction is its high stereoselectivity for the thermodynamically more stable E-alkene .[8] This is attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, which allows for equilibration to the more stable anti-intermediate that leads to the E-product.
The Still-Gennari Modification: Accessing the Z-Isomer
To overcome the inherent E-selectivity of the HWE reaction, the Still-Gennari modification was developed. This protocol utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures.[10] These conditions favor kinetic control, where the reaction proceeds through a less stable syn-intermediate, leading to the formation of the Z-alkene with high selectivity.[14][15]
Reaction Mechanism: HWE Reaction
Quantitative Data: HWE Reaction Selectivity
| Aldehyde | Method | Phosphonate Reagent | Base/Solvent | Temp (°C) | E:Z Ratio | Reference |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH / THF | 25 | 90:10 | [10] |
| 4-Nitrobenzaldehyde | Standard HWE | Triethyl phosphonoacetate | LiCl, DBU / MeCN | 25 | 95:5 | [10] |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 1:>99 | [10] |
| 4-Nitrobenzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 1:>99 | [10] |
| p-Tolualdehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | K-tert-butoxide, 18-crown-6 / THF | -78 | 1:15.5 | [16] |
| Benzaldehyde | Modified Still-Gennari | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | NaH / THF | -20 | 3:97 | [14] |
| Octanal | Modified Still-Gennari | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | NaH / THF | -20 | 12:88 | [14] |
Experimental Protocols
Standard HWE Reaction (E-selective)
-
Materials: Aldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), sodium hydride (60% dispersion in mineral oil, 1.2 mmol), anhydrous THF (10 mL).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride. Wash with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF and cool to 0°C.
-
Slowly add a solution of triethyl phosphonoacetate in THF. Stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add a solution of the aldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[10]
-
Still-Gennari Modification (Z-selective)
-
Materials: Aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol), KHMDS (1.1 mmol), 18-crown-6 (1.2 mmol), anhydrous THF (10 mL).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve 18-crown-6 in anhydrous THF and cool to -78°C.
-
Slowly add the KHMDS solution and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in THF dropwise and stir for 30 minutes at -78°C.
-
Add a solution of the aldehyde in THF dropwise.
-
Stir the reaction at -78°C for 2-4 hours.
-
Quench the reaction at -78°C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, extract with an organic solvent, and purify as above.[10]
-
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are complementary and powerful methods for alkene synthesis, each offering distinct advantages in controlling E/Z stereoselectivity. The choice between them is dictated by the desired isomeric product and the nature of the substrates.
-
The Wittig reaction provides a route to Z-alkenes from non-stabilized ylides and E-alkenes from stabilized ylides.
-
The Horner-Wadsworth-Emmons reaction is the method of choice for the synthesis of E-alkenes with high selectivity.
-
The Still-Gennari modification of the HWE reaction is a highly reliable method for obtaining Z-alkenes .
A thorough understanding of the underlying mechanisms and the factors influencing the stereochemical outcome of these reactions is paramount for the efficient and predictable synthesis of complex molecules in research and development. The ease of purification of the HWE reaction products, due to the water-soluble nature of the phosphate byproduct, often makes it a more practical choice in large-scale applications.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide for Alkene Synthesis
For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon double bonds is a foundational aspect of molecular synthesis. The Wittig reaction stands as a cornerstone methodology for this transformation, converting aldehydes and ketones into alkenes. Within the arsenal of Wittig reagents, stabilized ylides bearing ester functionalities are particularly valuable for the synthesis of α,β-unsaturated esters, which are key intermediates in the production of a wide array of pharmaceuticals and biologically active compounds.
This guide provides a comparative analysis of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a widely used stabilized ylide, against other common ester-containing ylides and alternative olefination methods. We will delve into the distinct advantages conferred by the tert-butyl group, supported by experimental data, and provide detailed protocols for its application.
The Advantage of the tert-Butyl Group
This compound is the precursor to a stabilized phosphorus ylide. The "stabilized" nature of this ylide is due to the electron-withdrawing ester group, which delocalizes the negative charge on the α-carbon, making the ylide less reactive and more selective than its non-stabilized counterparts. This stabilization generally leads to a high preference for the formation of the thermodynamically more stable (E)-alkene.[1][2][3]
The primary advantages of using the tert-butyl ester ylide over other alkyl ester ylides, such as those derived from methyl or ethyl bromoacetate, are:
-
Steric Hindrance: The bulky tert-butyl group can influence the stereochemical outcome of the Wittig reaction, in some cases enhancing the selectivity for the (E)-isomer.
-
Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions to furnish the corresponding carboxylic acid, a feature highly valuable in multi-step syntheses.
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of the reagent and intermediates in organic solvents, potentially leading to improved reaction kinetics and yields.
Performance Comparison of Ester-Stabilized Ylides in the Wittig Reaction
The following table summarizes the performance of this compound in comparison to its methyl and ethyl ester counterparts in the Wittig reaction with benzaldehyde. While a single study with identical conditions was not identified, the data from various sources consistently demonstrates the high (E)-selectivity of these stabilized ylides.
| Ylide Precursor | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| This compound | Benzaldehyde | tert-Butyl cinnamate | N/A | 97:3 | [4] |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | Benzaldehyde | Methyl cinnamate | 46.5 | 95.5:4.5 | [5] |
| (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Benzaldehyde | Ethyl cinnamate | 80-85 | >95:5 | N/A |
Note: The yields and E:Z ratios are reported from different studies and may not be directly comparable due to variations in reaction conditions.
Comparison with the Horner-Wadsworth-Emmons (HWE) Reaction
A prominent alternative to the Wittig reaction for the synthesis of (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[6][7] The HWE reaction utilizes a phosphonate-stabilized carbanion, which offers several advantages over the phosphonium ylides used in the Wittig reaction.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium salt | Dialkyl phosphonate ester |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed by aqueous extraction) |
| Reactivity of Carbanion | Less nucleophilic ylide | More nucleophilic phosphonate carbanion, reacts with a broader range of carbonyls |
| Stereoselectivity | Stabilized ylides give predominantly (E)-alkenes | Typically provides higher (E)-selectivity |
The primary advantage of the HWE reaction is the facile removal of its water-soluble phosphate byproduct, which simplifies product purification.[6][7] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often a persistent impurity that requires careful chromatography for removal.
Experimental Protocols
The following are representative experimental protocols for the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated esters.
Protocol 1: Wittig Reaction for the Synthesis of Methyl Cinnamate (Aqueous, One-Pot)
This protocol is adapted from a procedure demonstrating a green, one-pot aqueous Wittig reaction.[5]
Materials:
-
Triphenylphosphine
-
Methyl bromoacetate
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
1.0 M Sulfuric acid
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
-
To the suspension, add methyl bromoacetate (17 drops, 0.245 g, 1.6 mmol) followed by benzaldehyde (7 drops, 0.106 g, 1.0 mmol).
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
After 1 hour, quench the reaction with 40 drops of 1.0 M H₂SO₄ (aq).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-Alkene
This is a general procedure for a standard HWE reaction.
Materials:
-
Triethyl phosphonoacetate (or other phosphonate ester)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) as a mineral oil dispersion.
-
Wash the NaH with anhydrous THF (2 x 5 mL) to remove the mineral oil.
-
Add fresh anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting phosphonate anion solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Workflows
The following diagrams illustrate the general workflow of the Wittig reaction and a comparison of the key differences between the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: General workflow of the Wittig reaction.
Caption: Key differences between Wittig and HWE reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. sciepub.com [sciepub.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the NMR Analysis of α,β-Unsaturated Ester Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and professionals in drug development, the synthesis of α,β-unsaturated esters is a fundamental transformation. Among the most reliable methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison of the products obtained from the reaction of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide (a Wittig reagent) and its phosphonate equivalent in the HWE reaction, with a focus on the NMR spectroscopic analysis of the resulting products.
Introduction
The Wittig reaction utilizes a phosphonium ylide to convert a carbonyl group into an alkene. When this compound is used, it provides a route to tert-butyl protected α,β-unsaturated esters. A popular alternative, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate carbanion, which often offers advantages in terms of reaction conditions and product purification. This guide will use the synthesis of tert-butyl cinnamate from benzaldehyde as a model system to compare these two powerful olefination methods.
Reaction Pathways
The general reaction schemes for the synthesis of tert-butyl cinnamate via the Wittig and HWE reactions are illustrated below.
Caption: Reaction pathways for the Wittig and HWE reactions.
Experimental Protocols
Detailed methodologies for the synthesis of tert-butyl cinnamate via both reactions are provided below.
Wittig Reaction Protocol
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or n-butyllithium (n-BuLi, 1.0 eq.), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
-
Carbanion Generation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a suspension and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine. The water wash removes the water-soluble diethyl phosphate byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is often of high purity. Further purification can be achieved by column chromatography if necessary.
NMR Data Comparison
The primary product of both reactions with benzaldehyde is tert-butyl cinnamate. The Wittig reaction with stabilized ylides, such as the one derived from this compound, typically yields a mixture of (E) and (Z) isomers, with the (E) isomer being the major product. The HWE reaction is known for its high (E)-selectivity.
Table 1: ¹H NMR Data for (E)- and (Z)-tert-Butyl Cinnamate in CDCl₃
| Proton | (E)-tert-Butyl Cinnamate δ (ppm), J (Hz) | (Z)-tert-Butyl Cinnamate δ (ppm), J (Hz) |
| C(CH₃)₃ | 1.51 (s, 9H) | 1.45 (s, 9H) |
| =CH-CO | 6.33 (d, 1H, J = 16.0) | 5.85 (d, 1H, J = 12.7) |
| Ph-CH= | 7.65 (d, 1H, J = 16.0) | 6.88 (d, 1H, J = 12.7) |
| Aromatic | 7.28-7.40 (m, 3H), 7.48-7.52 (m, 2H) | 7.25-7.45 (m, 5H) |
Data compiled from various sources and spectral databases.
Table 2: ¹³C NMR Data for (E)-tert-Butyl Cinnamate in CDCl₃[1]
| Carbon | (E)-tert-Butyl Cinnamate δ (ppm) |
| C(C H₃)₃ | 28.1 |
| C (CH₃)₃ | 80.4 |
| =C H-CO | 120.1 |
| Ph-C H= | 143.4 |
| Aromatic | 127.8, 128.7, 129.8, 134.5 |
| C=O | 166.2 |
The most significant difference in the ¹H NMR spectra of the (E) and (Z) isomers is the coupling constant (J) between the vinylic protons. The larger J-value of ~16 Hz is characteristic of the trans-configuration ((E)-isomer), while the smaller J-value of ~12.7 Hz indicates the cis-configuration ((Z)-isomer). This allows for the straightforward determination of the E/Z ratio in the crude reaction product from the Wittig reaction. The HWE reaction product is expected to show predominantly the signals corresponding to the (E)-isomer.
Comparative Workflow for Product Analysis
The following diagram outlines a typical workflow for the analysis of the reaction products.
Caption: Experimental workflow for product analysis.
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are effective methods for the synthesis of tert-butyl protected α,β-unsaturated esters. The choice of method may depend on the desired stereoselectivity and the ease of purification.
-
Wittig Reaction: This method is versatile but often yields a mixture of (E) and (Z) isomers. The non-polar triphenylphosphine oxide byproduct can complicate purification, often necessitating column chromatography. NMR analysis is crucial for determining the stereochemical outcome of the reaction.
-
Horner-Wadsworth-Emmons Reaction: This reaction is highly stereoselective, typically yielding the (E)-isomer in high purity. A significant advantage is the formation of a water-soluble phosphate byproduct, which simplifies the work-up procedure and often provides a cleaner crude product.
For applications requiring high (E)-selectivity and straightforward purification, the Horner-Wadsworth-Emmons reaction is generally the superior choice. However, the Wittig reaction remains a valuable tool, particularly when the synthesis of (Z)-isomers is desired through the use of non-stabilized ylides. In both cases, NMR spectroscopy is an indispensable tool for the complete characterization of the reaction products.
A Researcher's Guide to the Characterization of α,β-Unsaturated Esters by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the characterization of α,β-unsaturated esters. These compounds are crucial in various fields, including polymer chemistry, fragrance formulation, and as intermediates in pharmaceutical synthesis. Accurate identification and quantification are paramount, and this document offers a comparative overview of common GC-MS approaches, supported by experimental data, to aid in method selection and development.
Comparison of GC-MS Methods for α,β-Unsaturated Ester Analysis
The selection of a suitable GC-MS method for the analysis of α,β-unsaturated esters is critical for achieving desired sensitivity, selectivity, and resolution. Key parameters to consider include the choice of the GC column, ionization technique, and mass analysis mode. This section compares common methodologies and their performance.
Two primary types of GC columns are frequently employed for the separation of these esters: polar and non-polar columns.
-
Polar Columns: Columns with polar stationary phases, such as those containing polyethylene glycol (e.g., DB-Wax, HP-INNOWAX) or cyanopropyl groups (e.g., DB-23, HP-88), are effective for separating α,β-unsaturated esters based on their polarity.[1] These columns are particularly useful for resolving isomers and separating compounds with similar boiling points but different polarities. For instance, a highly polar HP-88 column is preferred for detailed cis-trans isomer separation of unsaturated fatty acid methyl esters, which are structurally analogous to many α,β-unsaturated esters.[1]
-
Non-Polar Columns: Non-polar columns, typically with polydimethylsiloxane-based stationary phases (e.g., DB-1, HP-5MS), separate compounds primarily based on their boiling points. While less effective at separating isomers of polar compounds, they are robust and offer excellent resolution for a wide range of analytes.
The choice of ionization technique also significantly impacts the resulting mass spectra and the structural information that can be obtained.
-
Electron Ionization (EI): This is the most common ionization technique in GC-MS. EI at 70 eV produces extensive fragmentation, resulting in a detailed mass spectrum that can be used as a fingerprint for library matching and structural elucidation. However, for some α,β-unsaturated esters, the molecular ion peak may be weak or absent, making it difficult to determine the molecular weight.
-
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule ([M+H]⁺) or adduct ion. This is particularly useful for confirming the molecular weight of the analyte. Studies on structurally similar α,β-unsaturated aldehydes have shown that positive-ion chemical ionization (PICI-MS) can be more amenable for structural analysis than electron capture negative ionization (ECNI-MS).[2]
The following table summarizes the performance of different GC-MS methods for the analysis of common α,β-unsaturated esters.
| Compound | GC Column | Key Fragment Ions (m/z) (EI) | Detection Limit | Reference |
| Methyl Acrylate | DB-Wax | 55, 86, 29, 31 | - | [3] |
| Ethyl Acrylate | DB-Wax | 55, 29, 27, 87 | - | [3] |
| n-Butyl Acrylate | DB-Wax | 55, 29, 41, 56 | - | [3] |
| Methyl Methacrylate | DB-Wax | 69, 41, 100, 39 | - | [3] |
| n-Butyl Methacrylate | DB-Wax | 69, 41, 56, 113 | - | [3] |
| Methyl Crotonate | - | 55, 85, 69, 41 | - | NIST |
| Ethyl Crotonate | - | 69, 41, 85, 55 | - | NIST |
| Methyl Cinnamate | HP-5MS | 131, 103, 162, 77 | - | [4] |
| Ethyl Cinnamate | HP-5MS | 131, 103, 176, 77 | - | NIST |
| Various Acrylate Monomers | 6% cyanopropylbenzene-94% dimethylsiloxane | Compound specific MRM transitions | 0.16 to 0.46 mg/kg | [5] |
Note: Detection limits are highly dependent on the specific instrument and experimental conditions.
Experimental Protocols
This section provides a generalized experimental protocol for the analysis of α,β-unsaturated esters by GC-MS. Specific parameters may need to be optimized for different analytes and matrices.
Sample Preparation
For liquid samples, a simple dilution with a suitable solvent (e.g., dichloromethane, ethyl acetate) is often sufficient. For solid samples or complex matrices, extraction may be necessary. A common technique is solvent extraction, followed by concentration of the extract. For some applications, derivatization may be employed to improve chromatographic properties or enhance sensitivity, although many α,β-unsaturated esters can be analyzed directly.[6][7]
Example Extraction Protocol for Acrylic Monomers in Food Packaging:
-
Cut the food packaging sample into small pieces.
-
Extract the analytes with ethanol mixed with formic acid.[5]
-
Use an internal standard, such as 2-phenylethyl propionate, for quantification.[5]
-
Analyze the extract directly by GC-MS.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point. The choice of stationary phase depends on the specific application (see comparison table). Common choices include DB-Wax (polar) or DB-5MS (non-polar).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature is usually set to 250 °C.
-
Oven Temperature Program: An initial oven temperature of 40-60 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes. The program should be optimized to achieve good separation of the target analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard. Chemical Ionization (CI) with methane or isobutane as the reagent gas can be used for molecular weight confirmation.
-
Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Mass Scan Range: A range of m/z 35-400 is generally sufficient for common α,β-unsaturated esters.
-
Data Acquisition: Full scan mode is used for identification of unknowns, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and quantification of target compounds.
-
Visualizations
GC-MS Analysis Workflow
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
A Researcher's Guide to Monitoring the Wittig Reaction: TLC vs. Alternative Methods
For chemists engaged in the synthesis of complex organic molecules, the Wittig reaction is an indispensable tool for the creation of carbon-carbon double bonds. Efficiently monitoring the progress of this reaction is crucial for optimizing yields and ensuring the desired product is obtained. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring the Wittig reaction, supported by experimental data and detailed protocols.
Thin-Layer Chromatography: The Benchtop Workhorse
Thin-Layer Chromatography is a rapid, inexpensive, and widely used method for monitoring the progress of a Wittig reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product and byproducts.
Principle of TLC Monitoring
The Wittig reaction typically involves the conversion of a polar aldehyde or ketone and a polar phosphonium ylide into a less polar alkene product and the highly polar triphenylphosphine oxide (TPPO) byproduct. TLC separates these components based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (a nonpolar or moderately polar solvent system).
The less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and thus have lower Rf values. By spotting the reaction mixture alongside the starting materials, the progress of the reaction can be visualized by the disappearance of the reactant spots and the appearance of new product and byproduct spots.
Experimental Protocol for TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 5:1 Hexanes:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualizing stain (e.g., potassium permanganate solution)
Procedure:
-
Prepare the Eluent: Prepare a suitable eluent system. A common choice for Wittig reactions is a mixture of hexanes and ethyl acetate. The optimal ratio may need to be determined empirically, but a 5:1 mixture is a good starting point.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
In the "SM" lane, spot a small amount of the starting aldehyde or ketone.
-
In the "RM" lane, spot a sample of the reaction mixture.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. The co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Many reactants and products in a Wittig reaction are UV active. Circle the visible spots with a pencil.
-
For compounds that are not UV active, or for further confirmation, the plate can be stained. A potassium permanganate stain is effective for visualizing the newly formed alkene, which will appear as a yellow spot on a purple background.
-
Data Presentation: Expected Rf Values
The following table provides representative Rf values for the components of a typical Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride to form stilbene. The eluent system is 5:1 Hexanes:Ethyl Acetate on a silica gel plate.
| Compound | Role | Polarity | Expected Rf Value |
| Benzaldehyde | Starting Material | High | ~0.50 |
| Benzyltriphenylphosphonium chloride | Wittig Reagent | High | ~0.0 (at baseline) |
| Stilbene (E/Z mixture) | Product | Low | ~0.75 |
| Triphenylphosphine oxide (TPPO) | Byproduct | High | ~0.2-0.3 |
Note: Rf values are dependent on the specific reaction conditions, the exact solvent system, and the type of TLC plate used.
Visualizing the TLC Workflow
The following diagram illustrates the experimental workflow for monitoring a Wittig reaction using TLC.
The Logic of TLC Separation in a Wittig Reaction
The separation of components on a TLC plate is governed by their polarity. The following diagram illustrates the expected relative positions of the key species in a Wittig reaction on a developed TLC plate.
Comparison with Alternative Monitoring Techniques
While TLC is a convenient method, other analytical techniques offer more quantitative and detailed information about the reaction progress.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity. | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other detection methods. | In-situ analysis of molecular structure based on nuclear magnetic properties. |
| Data Obtained | Qualitative (presence/absence of spots, relative Rf values). | Quantitative (concentration of volatile components), mass identification. | Quantitative (concentration of components), high resolution separation. | Quantitative (concentration of all NMR-active species), structural information. |
| Speed | Fast (typically 15-30 minutes per analysis). | Slower (requires sample preparation and run time, typically >30 minutes). | Slower (requires sample preparation and run time, typically 20-40 minutes). | Fast for in-situ monitoring, but requires dedicated setup. |
| Cost | Low. | High (instrumentation and maintenance). | High (instrumentation, solvents, and maintenance). | Very high (instrumentation and maintenance). |
| Sample Preparation | Simple spotting of the reaction mixture. | Requires quenching, extraction, and sometimes derivatization. | Requires quenching, filtration, and dilution. | Can be performed directly on the reaction mixture in an NMR tube (in-situ). |
| Best Suited For | Rapid, qualitative checks of reaction progress at the bench. | Quantitative analysis of volatile and thermally stable compounds. | Quantitative analysis of a wide range of compounds, including non-volatile ones. | Detailed mechanistic studies and real-time kinetic analysis. |
Conclusion
For the majority of routine synthetic applications, Thin-Layer Chromatography remains the most practical and efficient method for monitoring the progress of a Wittig reaction. Its simplicity, speed, and low cost make it an invaluable tool for the research chemist. However, for more detailed kinetic studies, precise quantification of product and byproducts, or for reactions that are difficult to resolve by TLC, more advanced techniques such as GC-MS , HPLC , and in-situ NMR offer superior capabilities. The choice of monitoring technique should be guided by the specific requirements of the research, balancing the need for detailed information with practical considerations of time and cost.
A Comparative Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide in Organic Synthesis
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a widely utilized reagent in synthetic chemistry, primarily valued for its role in the Wittig reaction.[1][2] This guide provides a detailed comparison of its application against common alternatives, supported by experimental data and protocols, to assist researchers in selecting the optimal methodology for their synthetic targets. Its principal application is the synthesis of α,β-unsaturated esters, which are crucial intermediates in the production of pharmaceuticals and other complex molecules.[1][3]
Primary Application: The Wittig Reaction
The reagent is a phosphonium salt, which serves as a precursor to a stabilized phosphorus ylide.[4][5] In the Wittig reaction, this ylide reacts with an aldehyde or a ketone to form an alkene, specifically introducing a CHCOOC(CH3)3 group. The reaction is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[6]
Because the negative charge on the ylide's carbanion is stabilized by the adjacent tert-butoxycarbonyl group, it is classified as a "stabilized ylide."[4][5] This stabilization influences its reactivity and the stereochemistry of the resulting alkene. Stabilized ylides are generally less reactive than their non-stabilized counterparts and typically favor the formation of the thermodynamically more stable (E)-alkene.[4]
Comparative Analysis: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction
The most common and powerful alternative to the Wittig reaction for synthesizing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[4][7][8] The HWE reaction employs a phosphonate carbanion, typically generated from a phosphonate ester like triethyl phosphonoacetate, which reacts with carbonyls to yield alkenes.[7][9]
The choice between these two methodologies depends on several factors, including the substrate's steric hindrance, desired stereoselectivity, and the ease of product purification.
Key Performance and Practical Differences
| Feature | This compound (Wittig) | Triethyl Phosphonoacetate (HWE Alternative) | Rationale & References |
| Reagent Type | Phosphonium Salt (Ylide Precursor) | Phosphonate Ester (Carbanion Precursor) | The Wittig reagent is an ylide; the HWE reagent is a phosphonate-stabilized carbanion.[7][10] |
| Reactivity | Less reactive; reacts well with aldehydes but may fail with sterically hindered ketones. | More nucleophilic; generally more effective for reacting with hindered ketones. | Phosphonate carbanions are more nucleophilic. HWE is often preferred for hindered ketones where the Wittig reaction is slow or fails.[4][5][7][11] |
| Stereoselectivity | Generally favors the (E)-alkene for stabilized ylides. | Excellent selectivity for the (E)-alkene. | Both reactions with ester-stabilized reagents strongly favor the E-isomer. The HWE reaction is particularly noted for its high (E)-selectivity.[4][7][9] |
| Byproduct | Triphenylphosphine oxide (TPPO) | Water-soluble phosphate esters (e.g., diethyl phosphate) | TPPO is often non-polar and can be difficult to remove, frequently requiring chromatography. The phosphate byproduct from HWE is easily removed with a simple aqueous wash.[7][9][12] |
| Base Requirements | Can use milder bases (e.g., NaOH, K₂CO₃) due to ylide stability. | Typically requires strong bases (e.g., NaH, NaOMe, BuLi). | The acidity of the α-proton in phosphonate esters necessitates the use of strong bases for deprotonation.[9] Stabilized phosphonium salts are more acidic.[4] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Olefination
This protocol describes a typical procedure for the synthesis of a tert-butyl α,β-unsaturated ester using this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Base (e.g., Potassium tert-butoxide (t-BuOK), Sodium Hydride (NaH), or Potassium Carbonate (K₂CO₃))
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl Acetate or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the base (1.1 equivalents). Allow the mixture to stir for 1 hour at this temperature. The formation of the ylide is often indicated by the appearance of a distinct color (e.g., yellow-orange).
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination
This protocol outlines the synthesis of an α,β-unsaturated ester using a phosphonate ester, serving as a comparative alternative.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde or Ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or water
-
Brine solution
-
Extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed three-neck flask equipped with a dropping funnel, add Sodium Hydride (1.2 equivalents).
-
Wash the NaH with dry hexanes to remove mineral oil, then add anhydrous THF. Cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension. Stir for 1 hour at 0 °C until hydrogen evolution ceases.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in THF dropwise to the phosphonate carbanion solution.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, or can be further purified by chromatography if needed.
Reaction and Workflow Visualizations
The following diagrams illustrate the workflows and comparative mechanisms of the Wittig and HWE reactions.
Caption: A typical experimental workflow for the Wittig reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Home [chemicals.thermofisher.kr]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. delval.edu [delval.edu]
A High-Stakes Olefination Showdown: Wittig vs. Horner-Wadsworth-Emmons in Industrial Synthesis
In the high-stakes world of industrial chemical synthesis, where efficiency, cost, and purity are paramount, the choice of reaction can make or break a process. For the crucial transformation of converting aldehydes and ketones into alkenes, two titans of organic chemistry stand out: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide offers a detailed cost-benefit analysis of these two powerful olefination methods, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in an industrial context.
Executive Summary
The Horner-Wadsworth-Emmons (HWE) reaction frequently emerges as the more advantageous method for industrial-scale synthesis, primarily due to the facile removal of its water-soluble phosphate byproduct, which significantly simplifies purification and reduces costs. In contrast, the Wittig reaction generates triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove byproduct that often necessitates costly and time-consuming purification techniques like chromatography. Furthermore, the phosphonate carbanions employed in the HWE reaction are generally more nucleophilic than the phosphonium ylides of the Wittig reaction, enabling reactions with a broader range of carbonyl compounds, including sterically hindered ketones. The HWE reaction also typically affords excellent (E)-alkene selectivity, a critical consideration in the synthesis of many active pharmaceutical ingredients and other high-value chemicals.
However, the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides and for reactions involving simple alkyl groups where the HWE reaction may be less effective. The industrial synthesis of Vitamin A and β-carotene are classic examples of the large-scale application of the Wittig reaction.
Quantitative Performance Comparison
The following tables provide a summary of quantitative data to facilitate a direct comparison between the Wittig and HWE reactions in an industrial setting. It is important to note that direct, publicly available cost comparisons for industrial-scale reagents are often limited and can fluctuate based on supplier and market conditions. The presented data is based on available information and general principles of industrial chemistry.
Table 1: Reagent and Byproduct Comparison
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Key Industrial Considerations |
| Phosphorus Reagent | Triphenylphosphine | Trialkyl phosphite (e.g., triethyl phosphite) | Triphenylphosphine is a solid, while trialkyl phosphites are liquids, which can impact material handling on a large scale. |
| Ylide/Carbanion | Phosphonium ylide | Phosphonate carbanion | Phosphonate carbanions are generally more nucleophilic, leading to faster reactions and applicability to a wider range of substrates. |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate salt | TPPO is a non-polar solid, often requiring chromatography for removal. Dialkyl phosphate salts are water-soluble and easily removed by aqueous extraction. |
| Byproduct Removal | Chromatography, crystallization, or precipitation with metal salts. | Aqueous extraction. | The ease of HWE byproduct removal significantly reduces solvent consumption, energy usage, and labor costs associated with purification. |
Table 2: Reaction Parameters and Performance
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Key Industrial Considerations |
| Typical Yields | Good to excellent, but can be impacted by difficult purification. | Generally high to excellent, with easier product isolation. | Higher isolated yields in HWE often translate to better process efficiency and lower cost of goods. |
| Stereoselectivity | Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes. | Predominantly forms the thermodynamically more stable (E)-alkene. | HWE offers more reliable control for the synthesis of (E)-alkenes. Specific modifications exist for both reactions to influence stereochemistry. |
| Substrate Scope | Broad, but can be limited with sterically hindered ketones. | Broader than Wittig, including many sterically hindered ketones. | The wider substrate scope of HWE provides greater flexibility in synthetic route design. |
| Typical Solvents | THF, ether, DMSO | THF, DME, ethanol | Solvent choice depends on the specific substrates and base used. The reduced need for chromatographic purification in HWE processes can lead to a lower overall solvent consumption. |
| Typical Bases | n-BuLi, NaHMDS, KOtBu | NaH, KHMDS, DBU, LiOH | The choice of base is critical and depends on the acidity of the phosphorus reagent. The cost and handling of strong bases like n-BuLi are significant considerations at an industrial scale. |
Experimental Protocols
The following are representative, generalized protocols for the Wittig and HWE reactions, adaptable for industrial-scale synthesis. Specific quantities, temperatures, and reaction times will vary depending on the specific substrates.
Protocol 1: Industrial-Scale Wittig Reaction (General Procedure)
1. Ylide Generation:
-
A solution of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent (e.g., THF) is prepared in a suitable reactor under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled to a specified temperature (e.g., 0 °C or -78 °C).
-
A strong base (e.g., n-butyllithium in hexanes or sodium hexamethyldisilazide) is added dropwise, maintaining the temperature.
-
The resulting mixture, containing the phosphonium ylide, is stirred for a defined period to ensure complete formation.
2. Olefination:
-
A solution of the aldehyde or ketone in an anhydrous solvent is added slowly to the ylide solution at a controlled temperature.
-
The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC) until completion.
3. Workup and Purification:
-
The reaction is quenched by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
The aqueous and organic layers are separated.
-
The organic layer is washed with water and brine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified to remove triphenylphosphine oxide. This may involve:
-
Crystallization: If the product is a solid and has different solubility properties from TPPO.
-
Precipitation of TPPO: By adding a non-polar solvent or a metal salt (e.g., zinc chloride or magnesium chloride) to precipitate a TPPO complex.
-
Chromatography: Typically a last resort for large-scale production due to high solvent consumption and cost.
-
Protocol 2: Industrial-Scale Horner-Wadsworth-Emmons Reaction (General Procedure)
1. Carbanion Generation:
-
A suspension of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or DME) is prepared in a reactor under an inert atmosphere.
-
The phosphonate ester (e.g., triethyl phosphonoacetate) is added dropwise at a controlled temperature (e.g., 0 °C).
-
The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
2. Olefination:
-
A solution of the aldehyde or ketone in an anhydrous solvent is added slowly to the carbanion solution at a controlled temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by an appropriate analytical method.
3. Workup and Purification:
-
The reaction is quenched with water.
-
The mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water and brine to remove the water-soluble phosphate byproduct.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Further purification, if necessary, is typically straightforward and may involve crystallization or distillation.
Visualizing the Pathways and Decision-Making
To further clarify the differences between these two reactions, the following diagrams illustrate their respective mechanisms and a logical workflow for selecting the appropriate method.
Caption: Reaction mechanisms for the Wittig and HWE reactions.
Caption: Decision workflow for selecting between Wittig and HWE reactions.
Conclusion
For industrial-scale synthesis, the Horner-Wadsworth-Emmons reaction generally presents a more robust, efficient, and cost-effective solution for olefination compared to the classic Wittig reaction. The primary drivers for this advantage are the significantly simplified purification due to the water-soluble nature of its byproduct and its broader substrate scope. While the Wittig reaction remains an indispensable tool in specific synthetic scenarios, particularly for accessing (Z)-alkenes, a thorough cost-benefit analysis that considers reagent costs, process time, solvent usage, and waste disposal will often favor the HWE reaction in a modern industrial setting. The choice between these two powerful methods ultimately hinges on the specific requirements of the target molecule and the overall economic and environmental goals of the manufacturing process.
Safety Operating Guide
Proper Disposal of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a common reagent in chemical synthesis. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemically resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles[1] |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1] |
In case of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be handled as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.[2]
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is crucial to ensure safe handling and disposal.
-
Solid Waste:
-
Halogenated Organic Waste:
-
Triphenylphosphine Oxide Byproduct:
Step 2: Waste Collection and Container Management
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. The original product container can be used if it is in good condition.[3][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] All constituents of a mixture must be listed.[2]
-
Closure: Keep the waste container securely sealed at all times, except when adding waste.[1]
Step 3: Storage of Chemical Waste
-
Location: Store the hazardous waste container in a designated, well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.[3]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment tray to prevent the spread of material in case of a spill.[1]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[1]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your facility's Environmental Health and Safety (EHS) office to schedule a collection.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 59159-39-6
-
Molecular Formula: C₂₄H₂₆BrO₂P
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for situations with a higher risk of splashing. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][4] A dust mask of type N95 (US) is recommended. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling Procedures:
-
Ensure adequate ventilation, especially in confined areas.[5][4] It is recommended to handle this chemical under a chemical fume hood.[5][4]
-
Do not get the substance in the eyes, on the skin, or on clothing.[2][4]
-
Wash your face, hands, and any exposed skin thoroughly after handling.[2]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Storage Conditions:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Store under an inert atmosphere as the substance may be moisture and air-sensitive.[5]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First-Aid Measures:
| Exposure Route | First-Aid Instructions |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2] |
| Ingestion | Clean your mouth with water and drink plenty of water afterward.[2] Do NOT induce vomiting.[5][7] Seek immediate medical attention.[5] |
Spill and Leak Cleanup:
-
Ensure adequate ventilation and use personal protective equipment.[2]
-
Sweep up the material and shovel it into suitable containers for disposal.[2][5]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Do not empty into drains.[2]
-
Contaminated packaging should be disposed of in the same manner as the product.[1]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. (叔丁氧基羰基甲基)溴化三苯基磷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
